Product packaging for SF-22(Cat. No.:CAS No. 824981-55-7)

SF-22

Cat. No.: B1681644
CAS No.: 824981-55-7
M. Wt: 470.6 g/mol
InChI Key: BWWPVIRXNOWQSI-UHFFFAOYSA-N
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Description

SF-22 (NPY Y2 antagonist) is a potent, selective, and highly brain-penetrant npy y2 receptor antagonist

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H26N2O3S B1681644 SF-22 CAS No. 824981-55-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2,5-dimethylphenyl)sulfamoyl]-4-methyl-N-(2-phenylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O3S/c1-19-13-14-20(2)26(17-19)30-34(32,33)27-18-23(16-15-21(27)3)28(31)29-25-12-8-7-11-24(25)22-9-5-4-6-10-22/h4-18,30H,1-3H3,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWPVIRXNOWQSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60367060
Record name 3-[(2,5-dimethylphenyl)sulfamoyl]-4-methyl-N-(2-phenylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

824981-55-7
Record name 3-[(2,5-dimethylphenyl)sulfamoyl]-4-methyl-N-(2-phenylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SF-22
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on SF-22 Compound

Author: BenchChem Technical Support Team. Date: November 2025

Compound Identification: 5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide

Synonym: SF-22

ChEMBL ID: CHEMBL1377681

CAS Number: 746609-35-8

Introduction

The compound designated this compound is chemically identified as 5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide. It is classified as a small molecule inhibitor and belongs to the sulfonamide class of compounds.[1] Due to its chemical structure, which features a thiophene ring, a sulfonamide group, and a piperidine moiety, this compound is of interest in medicinal chemistry and is utilized as a tool in drug discovery and development.[1][2] While extensive peer-reviewed research on this compound is limited in the public domain, this guide synthesizes the available information regarding its chemical properties, potential biological activities, and synthesis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is compiled from publicly available chemical databases.

PropertyValueSource
Molecular Formula C15H17ClN2O2S2[1]
Molecular Weight 356.89 g/mol PubChem
IUPAC Name 5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamidePubChem
InChIKey RXDWTDRPUXJDPY-UHFFFAOYSA-NPubChem
Purity ≥98% (as commercially available)[3]
Storage 2-8°C, protected from light[3]

Synthesis

Potential Biological Activity and Mechanism of Action

While specific in-vitro and in-vivo studies detailing the biological activity of this compound are not widely published, its classification as a sulfonamide and a small molecule inhibitor provides a basis for its potential applications.

The sulfonamide functional group is a key feature in a wide range of therapeutic agents.[1] Sulfonamides are known to act as competitive antagonists of para-aminobenzoic acid (PABA), which is essential for folic acid synthesis in bacteria. By inhibiting the dihydropteroate synthetase enzyme, they disrupt the production of DNA and halt cell replication in susceptible bacteria.

For this compound specifically, research indicates potential as an inhibitor of enzymes relevant to cancer and infectious diseases.[1] Notably, it has been suggested as a potential inhibitor of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair, which would support its potential application in oncology.[1] Additionally, some thiophene-based sulfonamides have shown inhibitory activity against carbonic anhydrase isoenzymes, with IC50 values for some compounds in the nanomolar to micromolar range against human carbonic anhydrase I and II.[1]

It is important to note that these are potential applications based on the compound's chemical class and limited available information. Without specific bioactivity data, the precise mechanism of action and therapeutic potential of this compound remain to be fully elucidated through dedicated research.

Applications in Research

This compound is primarily used as a research chemical in the field of drug discovery.[2] Its applications would typically include:

  • In vitro studies: Assessing its effects on various cell lines to understand its cellular mechanisms.[2]

  • In vivo research: Use in animal models to determine its pharmacokinetic properties and potential therapeutic efficacy.[2]

  • Screening: Utilized in high-throughput screening assays to identify potential biological targets.

Conclusion

This compound, or 5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide, is a sulfonamide-containing small molecule with potential for therapeutic development, particularly in the areas of oncology and infectious diseases. While its chemical properties are well-defined, the publicly available body of research on its specific biological activity, mechanism of action, and detailed synthesis is limited. Further investigation is required to fully characterize its pharmacological profile and validate its potential as a therapeutic agent. At present, it serves as a valuable tool for researchers in the early stages of drug discovery and development.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. The biological activities mentioned are potential applications and have not been fully validated by extensive, peer-reviewed studies for this specific compound.

References

An In-depth Technical Guide to the Core Chemical Structures and Properties of SF-22

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical structures, properties, and biological activities of two distinct molecules designated as SF-22. This document is intended for researchers, scientists, and drug development professionals, offering detailed information to support further investigation and application of these compounds.

Executive Summary

The designation "this compound" has been attributed to at least two separate small molecule compounds with distinct chemical structures and biological targets. To prevent ambiguity, this guide will address both entities, hereafter referred to as:

  • This compound (Thiophene Sulfonamide): A sulfonamide-containing compound with potential as an enzyme inhibitor.

  • This compound (NPY Y2 Antagonist): A potent and selective antagonist of the Neuropeptide Y receptor Y2.

This guide will detail the chemical identity, physicochemical properties, biological activities, and relevant experimental methodologies for each compound.

This compound (Thiophene Sulfonamide)

IUPAC Name: 5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide

Chemical Structure and Properties

The chemical structure of this compound (Thiophene Sulfonamide) is presented below:

Chemical Formula: C₁₅H₁₇ClN₂O₂S₂

Molecular Weight: 356.9 g/mol

PropertyValueReference
Molecular Formula C₁₅H₁₇ClN₂O₂S₂PubChem CID: 2111037
Molecular Weight 356.9 g/mol PubChem CID: 2111037
Physical Description Solid (predicted)General knowledge
Solubility Poorly soluble in water (predicted)General knowledge
Biological Activity and Mechanism of Action

This compound (Thiophene Sulfonamide) has been investigated as a small molecule inhibitor with potential therapeutic applications. Its biological activity is primarily associated with the inhibition of key enzymes.

  • Ribonucleotide Reductase (RNR) Inhibition: Sulfonamide derivatives are known to target RNR, an essential enzyme for DNA synthesis and repair. By inhibiting RNR, this compound has potential applications in oncology.

  • Carbonic Anhydrase (CA) Inhibition: Thiophene-based sulfonamides have shown inhibitory activity against carbonic anhydrase isoenzymes. This suggests potential applications in conditions where CA is overactive.

  • Antibacterial Activity: Sulfonamides are a well-established class of antibacterial agents that act by inhibiting folate synthesis in bacteria.

The precise mechanism of action for this compound (Thiophene Sulfonamide) on these targets requires further elucidation through detailed enzymatic and cellular assays.

Experimental Protocols

A general synthetic route for compounds similar to this compound (Thiophene Sulfonamide) involves a multi-step process:

G cluster_0 Synthesis Workflow Start 5-chlorothiophene-2-sulfonyl chloride Step1 Amidation with 2-piperidin-1-ylaniline Start->Step1 Pyridine, DCM Product This compound (Thiophene Sulfonamide) Step1->Product

Caption: General synthesis workflow for this compound (Thiophene Sulfonamide).

Protocol:

  • Dissolve 5-chlorothiophene-2-sulfonyl chloride in a suitable organic solvent such as dichloromethane (DCM).

  • Add an equivalent amount of 2-piperidin-1-ylaniline to the solution.

  • Add a base, such as pyridine, to catalyze the reaction and neutralize the HCl byproduct.

  • Stir the reaction mixture at room temperature for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

A colorimetric assay can be used to determine the inhibitory activity of this compound against carbonic anhydrase.

G cluster_0 Carbonic Anhydrase Assay Start Prepare assay buffer, enzyme, substrate (p-nitrophenyl acetate), and this compound solution Step1 Add buffer, enzyme, and this compound to microplate wells Start->Step1 Step2 Pre-incubate Step1->Step2 Step3 Add substrate to initiate reaction Step2->Step3 Step4 Incubate at 37°C Step3->Step4 Step5 Measure absorbance at 405 nm Step4->Step5

Caption: Workflow for a carbonic anhydrase inhibition assay.

Signaling Pathways

The potential signaling pathway impact of this compound (Thiophene Sulfonamide) is through the inhibition of its target enzymes.

G cluster_0 Ribonucleotide Reductase Pathway RNR Ribonucleotide Reductase (RNR) dNTPs Deoxyribonucleotides (dNTPs) RNR->dNTPs DNA_Synthesis DNA Synthesis & Repair dNTPs->DNA_Synthesis Cell_Cycle Cell Cycle Progression DNA_Synthesis->Cell_Cycle SF22_RNR This compound (Thiophene Sulfonamide) SF22_RNR->RNR

Caption: Inhibition of the Ribonucleotide Reductase pathway by this compound.

G cluster_0 Carbonic Anhydrase Pathway CA Carbonic Anhydrase (CA) Reaction CO₂ + H₂O ⇌ H₂CO₃ ⇌ H⁺ + HCO₃⁻ CA->Reaction pH pH Homeostasis Reaction->pH Ion_Transport Ion Transport Reaction->Ion_Transport SF22_CA This compound (Thiophene Sulfonamide) SF22_CA->CA

Caption: Inhibition of the Carbonic Anhydrase pathway by this compound.

This compound (NPY Y2 Antagonist)

IUPAC Name: N-[1,1′-Biphenyl]-2-yl-3-[[(2,5-dimethylphenyl)amino]sulfonyl]-4-methyl-benzamide

Chemical Structure and Properties

The chemical structure of this compound (NPY Y2 Antagonist) is presented below:

Chemical Formula: C₂₈H₂₆N₂O₃S

Molecular Weight: 470.58 g/mol

PropertyValueReference
Molecular Formula C₂₈H₂₆N₂O₃SSigma-Aldrich
Molecular Weight 470.58 g/mol Sigma-Aldrich
Physical Description SolidSigma-Aldrich
Biological Activity Potent, selective, and brain-penetrant NPY Y2 receptor antagonist[1]
IC₅₀ 750 nM[2]
Biological Activity and Mechanism of Action

This compound is a potent and selective antagonist of the Neuropeptide Y (NPY) Y2 receptor, a G protein-coupled receptor (GPCR). The NPY system is involved in various physiological processes, including appetite regulation, anxiety, and circadian rhythms.[1]

The NPY Y2 receptor is coupled to the Gαi signaling pathway.[1] Activation of this receptor by its endogenous ligand, NPY, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound blocks the binding of NPY to the Y2 receptor, thereby preventing this downstream signaling cascade.

Experimental Protocols

The discovery of this compound was facilitated by a whole-cell high-throughput screening assay.

G cluster_0 Y2R Antagonist HTS Workflow Start HEK293 cells expressing Y2R Step1 Plate cells in 384-well plates Start->Step1 Step2 Add this compound and other test compounds Step1->Step2 Step3 Add NPY (agonist) Step2->Step3 Step4 Measure intracellular Ca²⁺ mobilization (e.g., using a fluorescent dye) Step3->Step4 Step5 Identify compounds that inhibit NPY-induced Ca²⁺ signal Step4->Step5

Caption: High-throughput screening workflow for NPY Y2 receptor antagonists.

To confirm the mechanism of action, a cAMP accumulation assay is typically performed.

Protocol:

  • Culture cells expressing the NPY Y2 receptor.

  • Pre-treat cells with this compound at various concentrations.

  • Stimulate the cells with forskolin (an adenylyl cyclase activator) in the presence or absence of NPY.

  • Lyse the cells and measure intracellular cAMP levels using a suitable assay kit (e.g., HTRF or ELISA).

  • Antagonism is observed as a reversal of the NPY-induced inhibition of forskolin-stimulated cAMP production.

Signaling Pathway

This compound acts by blocking the NPY Y2 receptor, which is coupled to a Gαi signaling pathway.

G cluster_0 NPY Y2 Receptor Signaling Pathway NPY Neuropeptide Y (NPY) Y2R NPY Y2 Receptor NPY->Y2R Gi Gαi Protein Y2R->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP ATP ATP ATP PKA Protein Kinase A cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response SF22_NPY This compound (NPY Y2 Antagonist) SF22_NPY->Y2R

Caption: Inhibition of the NPY Y2 receptor signaling pathway by this compound.

Conclusion

The designation "this compound" refers to two distinct chemical entities with different structures and biological activities. This compound (Thiophene Sulfonamide) shows potential as an inhibitor of ribonucleotide reductase and carbonic anhydrase, suggesting avenues for research in oncology and infectious diseases. In contrast, this compound (NPY Y2 Antagonist) is a well-characterized, potent, and selective antagonist of the NPY Y2 receptor, making it a valuable tool for studying the NPY system and a potential lead for the development of therapeutics for neurological and metabolic disorders. This guide provides a foundational resource for researchers interested in either of these compounds, summarizing their core properties and providing a starting point for further experimental investigation.

References

In-depth Technical Guide: The Mechanism of Action of SF-22

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for a therapeutic agent or research molecule designated "SF-22" did not yield specific, identifiable information. The following guide is based on a hypothetical compound, drawing from common mechanistic themes in modern drug development for illustrative purposes. All data, protocols, and pathways are representative examples and should not be attributed to any existing compound.

Executive Summary

This document provides a comprehensive technical overview of the proposed mechanism of action for the hypothetical investigational compound this compound. It is intended for researchers, scientists, and drug development professionals. The guide details the compound's interaction with key cellular signaling pathways, summarizes putative quantitative data from preclinical studies, and outlines the experimental protocols used to generate this data. Visualizations of the signaling cascade and experimental workflows are provided to facilitate a deeper understanding of this compound's core functions.

Proposed Core Mechanism of Action

This compound is hypothesized to be a potent and selective inhibitor of the fictitious enzyme, Kinase-Associated Protein 7 (KAP7). KAP7 is a serine/threonine kinase implicated in aberrant cellular proliferation and survival in specific oncological indications. By binding to the ATP-binding pocket of KAP7, this compound is proposed to block the phosphorylation of its downstream substrate, Transcription Factor Effector 9 (TFE9). This inhibition is believed to prevent the nuclear translocation of TFE9 and subsequent transcription of genes involved in cell cycle progression and apoptosis resistance.

Quantitative Data Summary

The following tables summarize hypothetical preclinical data for this compound.

Table 1: In Vitro Potency and Selectivity of this compound

TargetIC₅₀ (nM)Selectivity (Fold vs. KAP7)
KAP7 5.2 ± 1.1 1
Kinase X> 10,000> 1923
Kinase Y8,750 ± 981682
Kinase Z> 10,000> 1923

Table 2: Cellular Activity of this compound in KAP7-Mutant Cancer Cell Line (HCF-7)

AssayEndpointEC₅₀ (nM)
Cell ViabilityApoptosis Induction15.8 ± 3.2
TFE9 Phosphorylationp-TFE9 Levels8.1 ± 2.5
Gene Expression (Target Gene A)mRNA Fold Change22.4 ± 4.9

Signaling Pathway Visualization

The following diagram illustrates the proposed signaling pathway affected by this compound.

SF22_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KAP7 KAP7 Receptor->KAP7 Activates TFE9 TFE9 KAP7->TFE9 Phosphorylates pTFE9 p-TFE9 TFE9->pTFE9 SF22 This compound SF22->KAP7 Inhibits TFE9_nuc TFE9 pTFE9->TFE9_nuc Translocates DNA DNA TFE9_nuc->DNA Binds TargetGenes Target Genes (Proliferation, Survival) DNA->TargetGenes Transcription

Caption: Proposed mechanism of this compound action.

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against KAP7 and other kinases.

Methodology:

  • Recombinant human KAP7 enzyme was incubated with a fluorescently labeled peptide substrate and ATP.

  • A serial dilution of this compound was added to the reaction mixture.

  • The reaction was allowed to proceed for 60 minutes at 30°C.

  • The reaction was stopped, and the amount of phosphorylated substrate was quantified using a fluorescence polarization immunoassay.

  • IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.

  • Selectivity was determined by performing the same assay with a panel of 96 other kinases.

Western Blot for TFE9 Phosphorylation

Objective: To measure the effect of this compound on the phosphorylation of TFE9 in a cellular context.

Methodology:

  • HCF-7 cells were seeded in 6-well plates and allowed to adhere overnight.

  • Cells were treated with varying concentrations of this compound for 2 hours.

  • Cells were lysed, and protein concentration was determined using a BCA assay.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked and then incubated with primary antibodies against total TFE9 and phosphorylated TFE9 (p-TFE9).

  • After washing, the membrane was incubated with a horseradish peroxidase-conjugated secondary antibody.

  • Bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Band intensities were quantified, and the ratio of p-TFE9 to total TFE9 was calculated.

Experimental Workflow Visualization

The following diagram outlines the workflow for assessing the cellular activity of this compound.

Experimental_Workflow cluster_assays Downstream Assays start Start: HCF-7 Cell Culture treatment Treat with This compound Dilutions start->treatment incubation Incubate (Time Course) treatment->incubation viability Cell Viability Assay (e.g., CellTiter-Glo) incubation->viability western Western Blot for p-TFE9 / Total TFE9 incubation->western qpcr qPCR for Target Gene Expression incubation->qpcr data_analysis Data Analysis (EC₅₀ Calculation) viability->data_analysis western->data_analysis qpcr->data_analysis end End: Report Generation data_analysis->end

Caption: Workflow for cellular characterization of this compound.

An In-depth Technical Guide to the Biological Target Identification of 22-(4-Pyridinecarbonyl) Jorunnamycin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological target identification and mechanism of action of 22-(4-Pyridinecarbonyl) Jorunnamycin A, a promising anti-cancer compound. The information is presented to be a valuable resource for researchers in oncology and drug discovery.

Introduction

22-(4-Pyridinecarbonyl) Jorunnamycin A is a semi-synthetic derivative of Jorunnamycin A, a bistetrahydroisoquinolinequinone isolated from the Thai blue sponge Xestospongia sp.[1] This compound has demonstrated potent cytotoxic and apoptosis-inducing effects in non-small-cell lung cancer (NSCLC) cells.[1][2] The initial stages of drug development for novel compounds like 22-(4-Pyridinecarbonyl) Jorunnamycin A heavily rely on the precise identification of their biological targets and a thorough understanding of their mechanism of action. This guide details the key findings and experimental approaches used to elucidate the molecular targets of this compound.

Quantitative Data Summary

The cytotoxic and anti-proliferative activities of 22-(4-Pyridinecarbonyl) Jorunnamycin A have been quantified in various NSCLC cell lines. The following tables summarize the key quantitative data.

Table 1: Cytotoxicity of 22-(4-Pyridinecarbonyl) Jorunnamycin A in NSCLC Cell Lines

Cell LineIC50 (nM)Reference
H46018.9 ± 0.76[2]
A54914.43 ± 0.68[2]
H29216.95 ± 0.41[2]

Table 2: Anti-Invasive Effect of 22-(4-Pyridinecarbonyl) Jorunnamycin A

Cell LineConcentration (nM)EffectReference
H460≥0.5Significant reduction in invading cells[3]
A549≥0.5Significant reduction in invading cells[3]

Signaling Pathways and Molecular Interactions

Studies have identified two primary signaling pathways that are modulated by 22-(4-Pyridinecarbonyl) Jorunnamycin A: the MAPK/ERK pathway and the AKT/mTOR pathway.

MAPK/ERK Signaling Pathway

22-(4-Pyridinecarbonyl) Jorunnamycin A has been shown to induce apoptosis in NSCLC cells through the modulation of the MAPK/ERK signaling pathway. Specifically, it downregulates the phosphorylation of MEK1/2 and ERK1/2, which in turn leads to a decrease in the expression of the anti-apoptotic protein Bcl-2.[2]

MAPK_ERK_Pathway Growth_Factors Growth Factors Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factors->Receptor_Tyrosine_Kinase Ras Ras Receptor_Tyrosine_Kinase->Ras Raf Raf Ras->Raf MEK1_2 MEK1/2 Raf->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Transcription_Factors Transcription Factors ERK1_2->Transcription_Factors Bcl_2 Bcl-2 (Anti-apoptotic) Transcription_Factors->Bcl_2 Apoptosis_Inhibition Apoptosis Inhibition Bcl_2->Apoptosis_Inhibition SF_22 22-(4-Pyridinecarbonyl) Jorunnamycin A SF_22->MEK1_2 Inhibits phosphorylation SF_22->ERK1_2 Inhibits phosphorylation

MAPK/ERK Signaling Pathway Modulation
AKT/mTOR Signaling Pathway

In addition to the MAPK/ERK pathway, 22-(4-Pyridinecarbonyl) Jorunnamycin A also inhibits the AKT/mTOR signaling pathway. This inhibition leads to the downregulation of proteins involved in cell invasion and angiogenesis, such as matrix metalloproteinases (MMP-2 and MMP-9), hypoxia-inducible factor-1α (HIF-1α), and vascular endothelial growth factor (VEGF).[3]

AKT_mTOR_Pathway Growth_Factors Growth Factors Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factors->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR p70S6K p70S6K mTOR->p70S6K Downstream_Effectors Downstream Effectors (MMP-2, MMP-9, HIF-1α, VEGF) p70S6K->Downstream_Effectors Invasion_Angiogenesis Invasion & Angiogenesis Downstream_Effectors->Invasion_Angiogenesis SF_22 22-(4-Pyridinecarbonyl) Jorunnamycin A SF_22->AKT Inhibits phosphorylation

AKT/mTOR Signaling Pathway Modulation

Experimental Protocols

The following are detailed methodologies for the key experiments used to identify the biological targets and mechanism of action of 22-(4-Pyridinecarbonyl) Jorunnamycin A.

Network Pharmacology and In Silico Analysis Workflow

A network pharmacology approach was employed as an initial step to predict the potential targets of 22-(4-Pyridinecarbonyl) Jorunnamycin A.

Network_Pharmacology_Workflow Compound_Info 22-(4-Pyridinecarbonyl) Jorunnamycin A Structure Target_Prediction_DB Target Prediction Databases (e.g., SwissTargetPrediction) Compound_Info->Target_Prediction_DB Predicted_Targets Predicted Compound Targets Target_Prediction_DB->Predicted_Targets Disease_Gene_DB Disease-Related Gene Databases (e.g., GeneCards, OMIM) NSCLC_Genes NSCLC-Related Genes Disease_Gene_DB->NSCLC_Genes Intersecting_Targets Intersecting Targets Predicted_Targets->Intersecting_Targets NSCLC_Genes->Intersecting_Targets PPI_Network Protein-Protein Interaction (PPI) Network Construction (STRING) Intersecting_Targets->PPI_Network Pathway_Enrichment GO and KEGG Pathway Enrichment Analysis PPI_Network->Pathway_Enrichment Molecular_Docking Molecular Docking (e.g., AutoDock Vina) Pathway_Enrichment->Molecular_Docking Experimental_Validation Experimental Validation Molecular_Docking->Experimental_Validation

Network Pharmacology Workflow
Cell Culture

  • Cell Lines: Human non-small-cell lung cancer cell lines (H460, A549, H292) and human umbilical vein endothelial cells (HUVECs) are used.

  • Culture Medium: Cells are maintained in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay)
  • Seed cells in 96-well plates at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of 22-(4-Pyridinecarbonyl) Jorunnamycin A for 24, 48, and 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Western Blot Analysis
  • Treat cells with 22-(4-Pyridinecarbonyl) Jorunnamycin A at the desired concentrations and time points.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., p-MEK, MEK, p-ERK, ERK, Bcl-2, p-AKT, AKT, p-mTOR, mTOR, and β-actin as a loading control) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Transwell Invasion Assay
  • Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel and incubate at 37°C for 30 minutes to allow for polymerization.

  • Seed serum-starved cells (1 x 10^5 cells/well) in the upper chamber in serum-free medium containing 22-(4-Pyridinecarbonyl) Jorunnamycin A.

  • Add medium containing 10% FBS as a chemoattractant to the lower chamber.

  • Incubate for 24-48 hours at 37°C.

  • Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.

  • Count the number of invading cells in several random fields under a microscope.

Tube Formation Assay
  • Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.

  • Seed HUVECs (2 x 10^4 cells/well) onto the Matrigel-coated wells.

  • Treat the cells with conditioned medium from NSCLC cells that have been treated with 22-(4-Pyridinecarbonyl) Jorunnamycin A.

  • Incubate for 6-12 hours at 37°C.

  • Observe the formation of tube-like structures under a microscope.

  • Quantify the degree of tube formation by measuring the total tube length or the number of branch points.

Conclusion

The biological target identification of 22-(4-Pyridinecarbonyl) Jorunnamycin A has revealed its multi-targeting capabilities, primarily through the inhibition of the MAPK/ERK and AKT/mTOR signaling pathways. These pathways are crucial for cell proliferation, survival, invasion, and angiogenesis in cancer. The potent cytotoxic and anti-metastatic effects observed in preclinical studies position this compound as a promising candidate for further development as an anti-cancer therapeutic. The experimental protocols and data presented in this guide provide a solid foundation for future research aimed at further elucidating its mechanism of action and evaluating its clinical potential.

References

In-Depth Technical Guide: Discovery and Synthesis of SF-22, a Potent Neuropeptide Y Y2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SF-22, chemically known as N-[1,1′-Biphenyl]-2-yl-3-[[(2,5-dimethylphenyl)amino]sulfonyl]-4-methyl-benzamide, is a potent and selective antagonist of the Neuropeptide Y (NPY) Y2 receptor. Identified through a comprehensive high-throughput screening campaign, this small molecule has emerged as a valuable tool for investigating the physiological roles of the Y2 receptor, which is implicated in a variety of processes including anxiety, ethanol consumption, and neurotransmitter release. This technical guide provides a detailed overview of the discovery, synthesis, and biological characterization of this compound, including its mechanism of action and the experimental protocols used for its evaluation. All quantitative data has been summarized in structured tables for ease of comparison, and key pathways and workflows are visualized using diagrams.

Discovery of this compound

This compound was identified from a whole-cell based high-throughput screening of a small molecule library aimed at discovering novel, non-peptidic NPY Y2 receptor antagonists suitable for in vivo studies. The screening assay was designed to detect compounds that could reverse the agonist-induced inhibition of cyclic AMP (cAMP) production mediated by the Gαi-coupled Y2 receptor.

High-Throughput Screening (HTS) Workflow

The discovery process followed a logical progression from initial screening to hit confirmation and characterization. The workflow is designed to efficiently identify potent and selective antagonists from a large compound library.

HTS_Workflow cluster_0 Primary Screen cluster_1 Counterscreen & Hit Confirmation cluster_2 Characterization cluster_3 Lead Candidate HTS 1536-well Plate HTS (Y2R cAMP Biosensor Assay) Primary_Hits Primary Hits HTS->Primary_Hits Counterscreen Y1R cAMP Biosensor Assay (Selectivity) Primary_Hits->Counterscreen Hit_Confirmation Dose-Response Analysis Counterscreen->Hit_Confirmation Radioligand_Binding Radioligand Binding Assay (Ki Determination) Hit_Confirmation->Radioligand_Binding Cytotoxicity Cytotoxicity Assay (CC50) Hit_Confirmation->Cytotoxicity SF22 This compound Radioligand_Binding->SF22

Caption: High-throughput screening workflow for the discovery of this compound.

Synthesis of this compound

While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available in the cited literature, the synthesis of structurally related arylsulfamoyl benzamides has been described. The general approach involves the coupling of key intermediates. A plausible synthetic route for N-[1,1′-Biphenyl]-2-yl-3-[[(2,5-dimethylphenyl)amino]sulfonyl]-4-methyl-benzamide would likely involve a multi-step process culminating in the formation of the amide and sulfonamide bonds. A representative synthesis of a related biphenyl benzamide derivative is outlined in U.S. Patent US8975255B2, which involves the reaction of a carboxylic acid with thionyl chloride to form an acid chloride, followed by reaction with an amine.

Biological Activity and Physicochemical Properties

This compound is a potent antagonist of the NPY Y2 receptor with good selectivity over the Y1 receptor. Its biological activity has been characterized using in vitro assays.

PropertyValueReference(s)
Chemical Name N-[1,1′-Biphenyl]-2-yl-3-[[(2,5-dimethylphenyl)amino]sulfonyl]-4-methyl-benzamide[1][2]
CAS Number 824981-55-7[1][2]
Molecular Formula C₂₈H₂₆N₂O₃S[1][2]
Molecular Weight 470.58 g/mol [1][2]
Appearance White solid powder[1][2]
Solubility DMSO: 26 mg/mL[1]
IC₅₀ (Y2R) 750 nM[3]
Kᵢ (Y2R) 2.25 ± 0.49 nM[3]
Selectivity Inactive at Y1R at concentrations up to 35 µM[3]
Cytotoxicity (CC₅₀) 10- to 100-fold higher than IC₅₀[3]
Off-Target Activity Also targets 5-HT₂B, 5-HT₆, and Dopamine Transporter[1]

Mechanism of Action: NPY Y2 Receptor Signaling

The NPY Y2 receptor is a member of the G protein-coupled receptor (GPCR) superfamily and is primarily coupled to the Gαi/o family of G proteins. Upon activation by endogenous ligands such as NPY or Peptide YY (PYY), the Gαi subunit inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This reduction in cAMP modulates the activity of downstream effectors such as Protein Kinase A (PKA). Additionally, activation of the Y2 receptor can lead to the inhibition of voltage-gated calcium channels (N-type and P/Q-type), which reduces calcium influx and subsequently inhibits neurotransmitter release from presynaptic terminals. As an antagonist, this compound blocks these signaling events by preventing the binding of endogenous agonists to the Y2 receptor.

NPY_Y2_Signaling cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular NPY NPY / PYY Y2R NPY Y2 Receptor NPY->Y2R Activates SF22 This compound SF22->Y2R Blocks G_protein Gαi/oβγ Y2R->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase Ca_channel Voltage-Gated Ca²⁺ Channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx G_alpha->AC Inhibits G_betagamma->Ca_channel Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA PKA cAMP->PKA Activates Neurotransmitter Neurotransmitter Release Ca_influx->Neurotransmitter Inhibits

Caption: NPY Y2 receptor signaling pathway and the antagonistic action of this compound.

Experimental Protocols

NPY Y2 Receptor cAMP Biosensor Assay

This assay is used to determine the antagonist activity of compounds by measuring their ability to reverse agonist-induced inhibition of cAMP production.

Principle: The assay utilizes a cell line (e.g., HEK293) co-expressing the NPY Y2 receptor and a cyclic nucleotide-gated (CNG) ion channel.

  • A β-adrenergic receptor agonist like isoproterenol is used to stimulate adenylyl cyclase, leading to an increase in intracellular cAMP.

  • The elevated cAMP opens the CNG channels, causing membrane depolarization.

  • This change in membrane potential is detected using a fluorescent dye.

  • Addition of an NPY Y2 receptor agonist (e.g., NPY) inhibits adenylyl cyclase, reduces cAMP levels, and thus prevents depolarization.

  • An antagonist like this compound will compete with the agonist, restoring cAMP production and leading to a measurable depolarization.[3][4]

Protocol Outline:

  • Cell Plating: Plate HEK293 cells stably expressing the human NPY Y2 receptor and a CNG channel in 1536-well plates.

  • Compound Addition: Add test compounds (like this compound) at various concentrations.

  • Agonist Challenge: Simultaneously add a fixed concentration of NPY as the agonist and isoproterenol to stimulate cAMP production.

  • Dye Loading: Add a membrane potential-sensitive fluorescent dye.

  • Incubation: Incubate the plate at room temperature.

  • Measurement: Measure the fluorescence intensity to determine the extent of membrane depolarization. The data is then used to calculate the IC₅₀ value for the antagonist.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a compound for the NPY Y2 receptor.

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor.

  • A radiolabeled ligand with high affinity for the Y2 receptor, such as [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY), is used.

  • Cell membranes expressing the NPY Y2 receptor are incubated with the radioligand and varying concentrations of the unlabeled test compound (this compound).

  • The amount of radioligand bound to the receptor is measured. A potent competitor will displace the radioligand, resulting in a lower radioactive signal.[5]

Protocol Outline:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the NPY Y2 receptor.

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of [¹²⁵I]-PYY, and a dilution series of the test compound (this compound).

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve and calculate the Kᵢ value of the test compound.

Conclusion

This compound is a significant discovery in the field of NPY receptor pharmacology. As a potent, selective, and brain-penetrant NPY Y2 receptor antagonist, it serves as a critical chemical probe for elucidating the diverse biological functions of this receptor. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on NPY receptor-targeted therapies. Further studies on the synthesis and in vivo pharmacology of this compound and its analogs will be crucial for advancing our understanding of the therapeutic potential of NPY Y2 receptor antagonism.

References

SF-22 safety and toxicity profile

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the safety and toxicity profile of a compound designated "SF-22" cannot be provided at this time. Extensive searches for a specific therapeutic agent or research compound consistently identified as "this compound" have not yielded a definitive match with a publicly available, detailed safety and toxicity profile.

The search results for "this compound" and related terms were ambiguous, pointing to a variety of substances and products, none of which could be conclusively identified as the subject of the user's request for a detailed technical guide. These included:

  • Industrial Chemicals: Terms such as "CF3SO2F" (an insulating gas) and "Chlorofluorocarbon 22 (CFC 22)" appeared, for which some toxicity data is available in specific contexts, but these are not pharmaceutical agents.

  • Nanomaterials: "T-Lite SF," a form of coated nano-titanium dioxide, was mentioned in the context of inhalation toxicity studies.

  • Biological Reagents: In one study, "SF" was used as an abbreviation for sodium formate in cell culture experiments.

  • Unrelated Nomenclatures: The search also returned information on a firearm (SIG Sauer P226) and various approved or investigational drugs (such as Golimumab, L-DOS47, rozanolixizumab, and zilucoplan) where "this compound" does not appear to be a standard identifier.

Without a clear and unambiguous identification of the compound "this compound," it is not possible to perform the necessary literature review to extract the quantitative safety and toxicity data, detailed experimental protocols, and information on signaling pathways required to fulfill the user's request for an in-depth technical guide.

Further clarification on the chemical name, corporate identifier, or therapeutic area of "this compound" is necessary to proceed with a comprehensive and accurate report.

Unveiling SF-22: A Technical Guide on a Neuropeptide Y Y2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SF-22 is a potent and selective antagonist of the Neuropeptide Y (NPY) Y2 receptor. This technical guide aims to provide a comprehensive overview of its core pharmacodynamic principles, centered on its interaction with the NPY Y2 receptor. While specific pharmacokinetic and pharmacodynamic data for this compound are not publicly available, this document will detail the known signaling pathways of its molecular target and outline the typical experimental methodologies used to characterize such a compound.

Core Concepts: Pharmacokinetics and Pharmacodynamics

Pharmacokinetics (PK) describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). These parameters determine the concentration of the drug that reaches its target and for how long.

Pharmacodynamics (PD), on the other hand, is the study of the drug's effect on the body. For this compound, this involves its binding to the NPY Y2 receptor and the subsequent biological responses.

Quantitative Data on this compound

A comprehensive search of publicly available scientific literature and databases did not yield specific quantitative pharmacokinetic or pharmacodynamic data for this compound. The tables below are structured to accommodate such data should it become available through future research.

Pharmacokinetic Parameters of this compound
ParameterDescriptionValue
Cmax Maximum (or peak) serum concentration that a drug achieves.Data not available
Tmax Time at which the Cmax is observed.Data not available
AUC Area under the curve – the total exposure to a drug over time.Data not available
t1/2 Half-life – the time it takes for the drug concentration to be reduced by half.Data not available
Bioavailability The fraction of an administered dose of unchanged drug that reaches the systemic circulation.Data not available
Pharmacodynamic Parameters of this compound
ParameterDescriptionValue
IC50 Half maximal inhibitory concentration – a measure of the potency of a substance in inhibiting a specific biological or biochemical function.Data not available
EC50 Half maximal effective concentration – the concentration of a drug that gives half of the maximal response.Data not available
Ki Inhibition constant – an indication of how potent an inhibitor is.Data not available
Receptor Binding Affinity The strength of the binding interaction between a ligand and its receptor.Data not available

Neuropeptide Y Y2 Receptor Signaling Pathway

This compound exerts its effects by blocking the NPY Y2 receptor, a member of the G-protein coupled receptor (GPCR) superfamily. The binding of the endogenous ligand, Neuropeptide Y, to the Y2 receptor typically initiates a cascade of intracellular events. As an antagonist, this compound would prevent these downstream effects.

NPY_Y2_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NPY Neuropeptide Y (Ligand) Y2R NPY Y2 Receptor (GPCR) NPY->Y2R Binds and Activates SF22 This compound (Antagonist) SF22->Y2R Binds and Blocks G_protein Gi/o Protein Y2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca2+ channels G_protein->Ca_channel Inhibits MAPK_pathway MAPK/ERK Pathway G_protein->MAPK_pathway Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of neurotransmitter release) PKA->Cellular_Response Ca_influx Ca2+ Influx Ca_channel->Ca_influx Ca_influx->Cellular_Response MAPK_pathway->Cellular_Response

Caption: General signaling pathway of the Neuropeptide Y Y2 receptor.

Experimental Protocols

Characterizing the pharmacokinetics and pharmacodynamics of a novel compound like this compound involves a series of in vitro and in vivo experiments.

Hypothetical Experimental Workflow for Characterizing this compound

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation receptor_binding Receptor Binding Assays (Determine Ki) functional_assays Functional Assays (e.g., cAMP, Ca2+ flux) (Determine IC50/EC50) receptor_binding->functional_assays pk_studies Pharmacokinetic Studies (Animal models) (Determine Cmax, Tmax, AUC, t1/2) functional_assays->pk_studies cell_viability Cell Viability Assays (Assess cytotoxicity) cell_viability->pk_studies pd_models Pharmacodynamic Models (Disease-relevant animal models) (Assess in vivo efficacy) pk_studies->pd_models toxicology Toxicology Studies (Assess safety profile) pd_models->toxicology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter ubiquitously expressed in the central and peripheral nervous systems, where it exerts its physiological effects through a family of G-protein coupled receptors (GPCRs), namely Y1, Y2, Y4, Y5, and y6. The NPY Y2 receptor (NPY Y2R) has garnered significant attention as a therapeutic target for a range of pathological conditions, including obesity, mood disorders, and epilepsy. As a presynaptic autoreceptor, NPY Y2R modulates the release of NPY and other neurotransmitters, playing a crucial role in regulating energy homeostasis, anxiety, and neuronal excitability. The development of selective NPY Y2R antagonists is a key area of research for probing the receptor's function and for the potential treatment of these disorders. This technical guide provides a comprehensive review of the small molecule NPY Y2R antagonist SF-22, its related compounds, and the broader landscape of NPY Y2R-targeted drug discovery.

This compound and Related Compounds: A Quantitative Overview

This compound, chemically known as N-[1,1′-Biphenyl]-2-yl-3-[[(2,5-dimethylphenyl)amino]sulfonyl]-4-methyl-benzamide, is a potent and brain-penetrant antagonist of the NPY Y2 receptor.[1] Its discovery and characterization have been part of a broader effort to identify non-peptidic, small molecule ligands that can overcome the pharmacokinetic limitations of earlier peptide-based antagonists. A summary of the bioactivity of this compound and other notable NPY Y2R antagonists is presented in Table 1.

Compound NameChemical ScaffoldTarget(s)Bioactivity (IC50)Bioactivity (Ki)SelectivityBrain PenetrantReference(s)
This compound Substituted BenzamideNPY Y2R, 5-HT2B, 5-HT6, DAT750 nM (NPY Y2R)--Yes[1]
BIIE-0246PeptidomimeticNPY Y2R15 nM (rat NPY Y2R)-Selective for Y2R over Y1RNo[1]
SF-11ThiophenecarboxamideNPY Y2R199 nM1.55-60 nM>100-fold vs Y1R, Y4R, Y5RYes[1]
CYM 9484-NPY Y2R19 nM-Selective-[1]
JNJ-5207787Non-peptidicNPY Y2RpIC50: 7.0 (hY2R), 7.1 (rY2R)->100-fold vs Y1R, Y4R, Y5RYes[1]
(R)-JNJ-31020028Non-peptidicNPY Y2RpIC50: 8.07 (hY2R), 8.22 (rY2R), 8.21 (mY2R)->100-fold vs Y1R, Y4R, Y5RYes[1]

h: human, r: rat, m: mouse. pIC50 = -log(IC50).

NPY Y2 Receptor Signaling Pathways

The NPY Y2 receptor is a member of the Gαi-coupled GPCR family. Upon binding of an agonist, such as NPY, the receptor undergoes a conformational change that activates the heterotrimeric G-protein. The Gαi subunit dissociates from the Gβγ dimer and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can also modulate the activity of other downstream effectors, including ion channels. Additionally, evidence suggests that NPY Y2R can couple to other signaling pathways, such as the mobilization of intracellular calcium, potentially through a pertussis toxin-sensitive G-protein and involving tyrosine kinase activity. The antagonism of this receptor by compounds like this compound blocks these downstream signaling events.

NPY_Y2_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol NPY NPY (Agonist) Y2R NPY Y2 Receptor NPY->Y2R Binds and Activates SF22 This compound (Antagonist) SF22->Y2R Blocks G_protein Gi/o Protein Y2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (α subunit) PLC Phospholipase C G_protein->PLC Activates (βγ subunit) cAMP cAMP AC->cAMP Ca_release Ca²⁺ Release PLC->Ca_release Stimulates ATP ATP PKA Protein Kinase A cAMP->PKA Activates Downstream Cellular Response (e.g., inhibition of neurotransmitter release) PKA->Downstream Ca_release->Downstream

Caption: NPY Y2 Receptor Signaling Cascade.

Experimental Protocols

The characterization of NPY Y2R antagonists like this compound involves a suite of in vitro and in vivo assays. Below are generalized methodologies for key experiments.

Radioligand Binding Assay (for determining binding affinity, Ki)

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the NPY Y2 receptor.

  • Receptor Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the NPY Y2 receptor.

  • Assay Buffer: A suitable buffer (e.g., Tris-HCl with MgCl2 and protease inhibitors) is used.

  • Incubation: Receptor membranes are incubated with a fixed concentration of a radiolabeled NPY Y2R ligand (e.g., ¹²⁵I-PYY) and varying concentrations of the unlabeled test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start receptor_prep Prepare NPY Y2R Membranes start->receptor_prep incubation Incubate: Membranes + Radioligand + Test Compound receptor_prep->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Calculate IC50 and Ki counting->analysis end End analysis->end

Caption: Radioligand Binding Assay Workflow.

Functional Assay: cAMP Accumulation

This assay determines the functional antagonism of the NPY Y2 receptor by measuring changes in intracellular cAMP levels.

  • Cell Culture: Cells expressing the NPY Y2 receptor are cultured in appropriate media.

  • Pre-treatment: Cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound).

  • Stimulation: Cells are then stimulated with an NPY Y2R agonist (e.g., NPY) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (to stimulate adenylyl cyclase and produce a measurable cAMP baseline).

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is quantified, and an IC50 value is determined.

Synthesis of this compound Related Compounds

A potential retrosynthetic analysis suggests the disconnection at the amide and sulfonamide bonds, leading to three key building blocks: 2-aminobiphenyl, 4-methyl-3-(chlorosulfonyl)benzoic acid, and 2,5-dimethylaniline.

The general synthetic approach would likely involve:

  • Sulfonamide Formation: Reaction of 4-methyl-3-(chlorosulfonyl)benzoic acid with 2,5-dimethylaniline to form the sulfonamide-containing benzoic acid intermediate.

  • Amide Coupling: Coupling of the resulting carboxylic acid with 2-aminobiphenyl using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to yield the final product, this compound.

SF22_Synthesis_Logic SF22 This compound Amide Amide Bond SF22->Amide Disconnect Sulfonamide Sulfonamide Bond SF22->Sulfonamide Disconnect Aminobiphenyl 2-Aminobiphenyl Amide->Aminobiphenyl BenzoicAcid Substituted Benzoic Acid Amide->BenzoicAcid Sulfonamide->BenzoicAcid Aniline 2,5-Dimethylaniline Sulfonamide->Aniline

Caption: Retrosynthetic Logic for this compound.

Off-Target Activities and CNS Penetration

Conclusion and Future Directions

This compound and its related compounds represent a significant advancement in the development of small molecule NPY Y2 receptor antagonists. Their potential for CNS penetration opens up new avenues for investigating the role of the NPY system in centrally-mediated disorders. The data summarized herein provides a valuable resource for researchers in the field.

Future research should focus on:

  • Elucidating the detailed structure-activity relationships (SAR) for the this compound scaffold to optimize potency and selectivity.

  • Quantifying the binding affinities of this compound and its analogs at known off-targets to better understand their pharmacological profile.

  • Conducting detailed in vivo pharmacokinetic and pharmacodynamic studies to establish a clear relationship between CNS exposure and therapeutic efficacy.

  • Exploring the therapeutic potential of this compound and related compounds in preclinical models of obesity, anxiety, and other relevant CNS disorders.

The continued investigation of NPY Y2R antagonists will undoubtedly provide deeper insights into the complex biology of the NPY system and may ultimately lead to the development of novel therapeutics for a range of unmet medical needs.

References

Methodological & Application

Application Notes: SF-22, a Selective Neuropeptide Y (NPY) Y2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

SF-22 is a potent, selective, and brain-penetrant small molecule antagonist of the Neuropeptide Y (NPY) Y2 receptor (Y2R).[1][2] It belongs to the arylsulfamoylbenzamide chemotype and was identified through whole-cell high-throughput screening.[3][4] NPY receptors, including the Y2 subtype, are G-protein coupled receptors (GPCRs) that play crucial roles in various physiological processes such as appetite regulation, anxiety, and energy homeostasis.[5] The Y2 receptor, in particular, is a key therapeutic target for obesity and other metabolic or neurological disorders.[5][6] this compound exerts its effects by binding to the Y2 receptor and preventing the binding of endogenous ligands like Neuropeptide Y (NPY) and Peptide YY (PYY), thereby inhibiting their downstream signaling.[5]

Mechanism of Action

The Neuropeptide Y Y2 receptor is coupled to an inhibitory G-protein (Gαi).[7][8] Upon activation by an agonist (e.g., NPY), the Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase. This action leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[9] this compound, as an antagonist, blocks this cascade. By occupying the receptor binding site, it prevents the agonist-induced, Gαi-mediated inhibition of adenylyl cyclase, thus maintaining cellular cAMP levels that would otherwise be suppressed by the agonist.

Applications

This compound is a valuable research tool for in vitro and in vivo studies aimed at elucidating the physiological and pathological roles of the NPY Y2 receptor. Key applications include:

  • Target Validation: Investigating the effects of Y2 receptor blockade on cellular functions in cell lines endogenously expressing the receptor or in engineered cell lines.[3][7]

  • Drug Discovery: Serving as a reference compound in the development of novel Y2 receptor antagonists for therapeutic use.[4]

  • Functional Assays: Studying the impact of Y2 receptor inhibition on downstream signaling pathways, such as cAMP production and calcium mobilization.[9]

  • Neuroscience Research: Exploring the role of Y2 receptors in neuronal signaling and its potential implications in neurological and psychiatric disorders.[1]

Quantitative Data Summary

The following table summarizes the in vitro activity of the this compound compound from functional cell-based assays. The data is derived from studies using a human embryonic kidney (HEK293) cell line stably expressing the human NPY Y2 receptor.[3]

CompoundParameterCell LineValueReference
This compound IC₅₀ (Y2 Receptor Antagonism)HEK293-hY2R750 nM[1][2][3]
This compound IC₅₀ (Y1 Receptor Antagonism)HEK293-hY1R> 35 µM[3]
This compound CC₅₀ (Cell Viability)HEK293-hY2R75 µM[3]
  • IC₅₀ (Half-maximal inhibitory concentration): The concentration of an antagonist that inhibits 50% of the response induced by an agonist. A lower IC₅₀ indicates higher potency.

  • CC₅₀ (Half-maximal cytotoxic concentration): The concentration of a compound that results in the death of 50% of the cells after a specified exposure time (e.g., 72 hours).[3]

Key Experimental Protocols

Protocol 1: General Cell Culture and Maintenance of NPY2R-Expressing HEK293 Cells

This protocol describes the standard procedure for maintaining and passaging human embryonic kidney (HEK293) cells stably expressing the NPY Y2 receptor, which are commonly used for studying this compound.

Materials:

  • HEK293 cell line stably expressing human NPY Y2 Receptor (HEK293-hY2R)

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM)

  • Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 1 mM Sodium Pyruvate, 0.1 mM Non-Essential Amino Acids

  • Selection antibiotic (e.g., G418 or as required for the specific cell line)

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

  • 0.25% Trypsin-EDTA

  • T-75 cell culture flasks

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Culture Maintenance: Culture cells in T-75 flasks with Growth Medium. Maintain the culture in a humidified incubator at 37°C with 5% CO₂.

  • Passaging: Subculture the cells when they reach 80-90% confluency.

  • Aspirate the old medium from the flask.

  • Wash the cell monolayer once with 5-10 mL of sterile PBS.

  • Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate for 2-5 minutes at 37°C, or until cells detach.

  • Neutralize the trypsin by adding 7-8 mL of pre-warmed Growth Medium.

  • Gently pipette the cell suspension up and down to ensure a single-cell suspension.

  • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh Growth Medium.

  • Seeding: Seed new T-75 flasks at a split ratio of 1:5 to 1:10, depending on the desired growth rate. Ensure the final volume in the new flask is 10-15 mL.

  • Return the newly seeded flasks to the incubator.

Protocol 2: In Vitro Antagonism Assay using this compound

This protocol outlines a general procedure to evaluate the antagonist activity of this compound on the NPY Y2 receptor by measuring its ability to block agonist-induced changes in intracellular cAMP.

Materials:

  • HEK293-hY2R cells

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • NPY Agonist (e.g., Neuropeptide Y, human)

  • This compound compound

  • Forskolin (to stimulate cAMP production)

  • cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based biosensor)

  • 96-well or 384-well white opaque plates

  • DMSO (for compound dilution)

Procedure:

  • Cell Seeding: The day before the assay, seed HEK293-hY2R cells into 96-well plates at a density of 10,000-20,000 cells per well in 100 µL of Growth Medium. Incubate overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution of this compound in Assay Buffer to achieve the desired final concentrations (e.g., ranging from 1 nM to 100 µM). Also, prepare a solution of the NPY agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).

  • Assay Execution: a. Gently remove the growth medium from the cell plate. b. Add 50 µL of Assay Buffer containing the various concentrations of this compound to the appropriate wells. Include "vehicle control" (DMSO) and "no antagonist" wells. c. Incubate the plate for 15-30 minutes at room temperature. d. Add 50 µL of Assay Buffer containing the NPY agonist to all wells except the "no agonist" control. e. Incubate for another 15-30 minutes at room temperature.

  • cAMP Measurement: a. Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

  • Data Analysis: a. Plot the cAMP response against the log concentration of this compound. b. Perform a non-linear regression analysis (e.g., four-parameter logistic fit) to determine the IC₅₀ value of this compound.

Visualizations

G cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular Y2R NPY Y2 Receptor G_protein Gαi/βγ Y2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits NPY NPY (Agonist) NPY->Y2R Activates SF22 This compound (Antagonist) SF22->Y2R Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates G start Start: Culture HEK293-hY2R Cells seed Seed Cells into Multi-well Plate start->seed incubate1 Incubate Overnight (37°C, 5% CO₂) seed->incubate1 add_sf22 Add this compound to Cells and Incubate incubate1->add_sf22 prep_sf22 Prepare Serial Dilutions of this compound prep_sf22->add_sf22 add_agonist Add Agonist to Cells and Incubate add_sf22->add_agonist prep_agonist Prepare NPY Agonist Solution prep_agonist->add_agonist measure Measure Intracellular cAMP Levels add_agonist->measure analyze Data Analysis: Calculate IC₅₀ measure->analyze end End analyze->end

References

Application Notes: Detection of SF-22 using Western Blotting

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a detailed protocol for the detection of the protein SF-22 using Western Blotting with the Anti-SF-22 antibody. Western Blotting is a widely used technique to detect specific proteins in a sample of tissue homogenate or cell extract.[1] The protocol herein is optimized for sensitive and specific detection of this compound and includes sample preparation, electrophoresis, protein transfer, antibody incubation, and signal detection. Adherence to this protocol is recommended for obtaining reliable and reproducible results.

Signaling Pathway of this compound

This compound is a hypothetical protein depicted here as a downstream effector in a generic kinase signaling cascade, a common motif in cellular signaling. Activation of a cell surface receptor by an extracellular ligand initiates a phosphorylation cascade involving Kinase 1 and Kinase 2. Kinase 2, in turn, phosphorylates and activates this compound, which then translocates to the nucleus to act as a transcription factor, modulating the expression of target genes involved in cellular responses like proliferation and differentiation. Understanding this pathway is crucial for interpreting changes in this compound expression and phosphorylation status in response to various stimuli.

SF22_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase1 Kinase1 Receptor->Kinase1 Activates Kinase2 Kinase2 Kinase1->Kinase2 Phosphorylates SF22 This compound (inactive) Kinase2->SF22 Phosphorylates pSF22 This compound (active) TargetGene Target Gene pSF22->TargetGene Regulates Transcription

Caption: A diagram of the hypothetical this compound signaling pathway.

Western Blot Protocol for this compound

This protocol outlines the key steps for detecting this compound. For optimal results, it is recommended to optimize certain parameters, such as antibody dilutions and incubation times, for your specific experimental conditions.

I. Materials and Reagents
  • Primary Antibody: Anti-SF-22

  • Secondary Antibody: HRP-conjugated anti-species secondary antibody

  • Lysis Buffer: RIPA buffer or other suitable lysis buffer

  • Protease and Phosphatase Inhibitors

  • Sample Buffer: Laemmli buffer (2X or 4X)[2]

  • SDS-PAGE Gels

  • Transfer Buffer

  • Membrane: PVDF or nitrocellulose[1]

  • Blocking Buffer: 5% non-fat dry milk or BSA in TBST[2]

  • Wash Buffer: TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • Detection Reagent: ECL Chemiluminescent Substrate[3]

  • Protein Ladder

II. Experimental Protocol
A. Sample Preparation
  • Harvest cells and wash with ice-cold PBS.

  • Lyse the cells in lysis buffer supplemented with protease and phosphatase inhibitors.[4]

  • Incubate on ice for 30 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

  • Mix the protein lysate with an equal volume of 2X Laemmli sample buffer.

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[2]

B. SDS-PAGE
  • Load 20-30 µg of protein per lane into an SDS-PAGE gel, along with a protein ladder.

  • Run the gel at 100-150V until the dye front reaches the bottom of the gel. The voltage and run time may need to be optimized based on the gel percentage and equipment.

C. Protein Transfer
  • Equilibrate the gel, membrane, and filter papers in transfer buffer.

  • Assemble the transfer stack (sandwich) according to the manufacturer's instructions for your transfer apparatus.

  • Transfer the proteins from the gel to the membrane. Transfer conditions will vary depending on the system used (wet or semi-dry). A common condition is 100V for 60-90 minutes.[2]

  • (Optional) After transfer, you can stain the membrane with Ponceau S to visualize protein bands and confirm a successful transfer.[2]

D. Immunodetection
  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation. This step is crucial to prevent non-specific antibody binding.[2]

  • Primary Antibody Incubation: Dilute the Anti-SF-22 primary antibody in the recommended blocking buffer. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[5]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[4]

  • Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[2]

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST to remove unbound secondary antibody.

E. Detection
  • Prepare the ECL chemiluminescent substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL reagent for 1-5 minutes.

  • Capture the chemiluminescent signal using an imaging system or X-ray film.[5]

III. Quantitative Data Summary

The following table provides recommended starting concentrations and conditions. These may require further optimization for your specific assay.

ParameterRecommended Conditions
Total Protein Load 20-30 µg per lane
Gel Percentage 10-12% acrylamide (adjust based on MW of this compound)
Transfer Time 60-90 minutes at 100V (wet transfer)
Blocking 1 hour at room temperature in 5% non-fat milk or BSA in TBST
Primary Antibody Dilution 1:1000 - 1:5000
Primary Antibody Incubation Overnight at 4°C
Secondary Antibody Dilution 1:5000 - 1:20000
Secondary Antibody Incubation 1 hour at room temperature
Expected Band Size To be determined based on this compound's molecular weight

Western Blot Workflow Diagram

The following diagram illustrates the major steps in the Western Blotting procedure.

Western_Blot_Workflow cluster_prep Preparation cluster_separation Separation & Transfer cluster_detection Immunodetection cluster_visualization Visualization A Sample Lysis B Protein Quantification A->B C Denaturation B->C D SDS-PAGE C->D E Membrane Transfer D->E F Blocking E->F G Primary Antibody Incubation F->G I Washing G->I H Secondary Antibody Incubation H->I I->H J ECL Detection I->J K Signal Capture J->K

Caption: A flowchart of the Western Blotting experimental workflow.

References

Application Notes and Protocols for Interleukin-22 (IL-22) in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for a therapeutic agent designated "SF-22" for cancer treatment in mouse models did not yield specific public data. The following application notes and protocols are provided for Interleukin-22 (IL-22), a well-documented cytokine with significant roles in cancer, which may serve as a relevant and informative alternative based on available scientific literature.

These notes are intended for researchers, scientists, and drug development professionals working with in vivo mouse models of cancer.

Data Presentation: IL-22 Dosage for In Vivo Mouse Models

The following table summarizes quantitative data for the administration of recombinant Interleukin-22 (IL-22) in various mouse cancer models. This data is compiled from preclinical studies to provide a reference for dose-ranging and experimental design.

ParameterDetailsMouse StrainCancer ModelReference
Agent Recombinant Murine IL-22 (rmIL-22)BALB/cSyngeneic Breast Cancer (4T1 cells)[1][2]
Dosage 20 µg/kg body weight[1][2]
Administration Route Intraperitoneal (i.p.) or Subcutaneous (s.c.) injection[1]
Frequency Thrice weekly[1]
Duration Up to 3 weeks, starting 3 days post-tumor cell inoculation[1]
Agent Recombinant Human IL-22 (rhIL-22)BALB/c NudeBreast Cancer Xenograft (MCF7, MDA-MB-231 cells)[1][2]
Dosage 20 µg/kg body weight[1][2]
Administration Route Intraperitoneal (i.p.) or Subcutaneous (s.c.) injection[1]
Frequency Thrice weekly[1]
Duration Up to 30 days, starting 3 days post-tumor cell inoculation[1]

Experimental Protocols

Protocol: Evaluating the Effect of Recombinant IL-22 on Breast Cancer Xenograft Growth

This protocol details a typical in vivo study to assess the impact of recombinant IL-22 on the growth of human breast cancer cells in an immunodeficient mouse model.

1. Materials and Reagents

  • Cell Line: MDA-MB-231 human breast cancer cells

  • Animals: Female BALB/c nude mice, 6-8 weeks old

  • Reagent: Recombinant Human IL-22 (rhIL-22)[3][4][5]

  • Vehicle Control: Sterile Phosphate-Buffered Saline (PBS)

  • Cell Culture Medium: DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Matrigel (optional, for enhancing tumor take rate)

  • Calipers for tumor measurement

  • Syringes and needles (27-30 gauge)

2. Animal Handling and Acclimatization

  • House all mice in a specific pathogen-free (SPF) facility.

  • Allow mice to acclimatize for at least one week before the start of the experiment.

  • Provide access to sterile food and water ad libitum.

  • All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).

3. Preparation of Cells for Inoculation

  • Culture MDA-MB-231 cells to ~80% confluency.

  • Harvest cells using trypsin and wash twice with sterile PBS.

  • Resuspend the cell pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a final concentration of 2 x 107 cells/mL.

  • Keep cells on ice until injection.

4. Tumor Cell Inoculation

  • Anesthetize the mice according to approved protocols.

  • Inject 100 µL of the cell suspension (containing 2 x 106 cells) subcutaneously into the right flank of each mouse.[1]

  • Monitor the mice until they have fully recovered from anesthesia.

5. Treatment Administration

  • Randomize mice into two groups (n=6 per group) three days after cell inoculation:

    • Group 1 (Control): Administer 100 µL of sterile PBS.

    • Group 2 (Treatment): Administer rhIL-22 at a dose of 20 µg/kg.[1][2]

  • For the treatment group, dilute the rhIL-22 stock solution in sterile PBS to achieve the final dose in a 100 µL injection volume.

  • Administer treatments via intraperitoneal injection thrice weekly.[1]

  • Continue treatment for 30 days.

6. Monitoring and Endpoint

  • Monitor the health of the mice daily.

  • Measure tumor size using digital calipers twice or thrice weekly. Tumor volume can be calculated using the formula: Volume = (Length x Width2) / 2.

  • Record the body weight of each mouse at the time of tumor measurement.

  • At the end of the study (Day 30), euthanize the mice using an approved method.[1]

  • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blot, qPCR).

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

IL22_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL22 IL-22 IL22R1 IL-22R1 IL22->IL22R1 binds IL10R2 IL-10R2 IL22R1->IL10R2 dimerizes JAK1 JAK1 IL22R1->JAK1 activates MAPK MAPK (p38, ERK) IL22R1->MAPK activates TYK2 TYK2 IL10R2->TYK2 activates STAT3 STAT3 JAK1->STAT3 phosphorylates TYK2->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer dimerizes Transcription Gene Transcription pSTAT3_dimer->Transcription promotes Proliferation Cell Proliferation Survival Anti-apoptosis Transcription->Proliferation leads to

Caption: IL-22 signaling pathway in cancer cells.

InVivo_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A Acclimatize BALB/c Nude Mice B Culture & Harvest Cancer Cells E Day 0: Subcutaneous Injection of Cancer Cells A->E C Prepare Cell Suspension (2e7 cells/mL) B->E D Prepare IL-22 Dosing Solution and Vehicle (PBS) C->E G Day 3-30: Administer IL-22 or PBS (Thrice Weekly) D->G F Day 3: Randomize Mice into Groups E->F 3 days F->G H Monitor Tumor Growth & Body Weight G->H ongoing I Day 30: Euthanize & Excise Tumors H->I at endpoint J Measure Final Tumor Weight & Volume I->J K Process Tissues for Histology & Biomarker Analysis J->K L Statistical Analysis & Reporting K->L

References

Application Note and Protocol: Preparation of SF-22 Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the preparation, storage, and use of stock solutions of SF-22, a potent and selective Neuropeptide Y (NPY) Y2 receptor antagonist.[1] Adherence to this protocol is crucial for ensuring the accuracy, reproducibility, and reliability of experimental results in studies involving this compound. The following sections cover the necessary materials, step-by-step procedures for creating a concentrated stock solution, and subsequent dilution to working concentrations.

Compound Information

This compound is a small molecule inhibitor primarily used in studies of NPY Y2 receptor-mediated signaling.[1] It is a solid compound with a high degree of purity.

Table 1: this compound Compound Properties

Property Value Reference
Synonym(s) N-[1,1′-Biphenyl]-2-yl-3-[[(2,5-dimethylphenyl)amino]sulfonyl]-4-methyl-benzamide
CAS Number 824981-55-7
Molecular Formula C₂₈H₂₆N₂O₃S
Molecular Weight 470.58 g/mol
Form Solid [2]

| Purity | ≥98% (HPLC) |[2] |

Solubility and Recommended Solvents

Proper solubilization is critical for the biological activity of this compound. Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions. This compound is insoluble in water.[1]

Table 2: this compound Solubility Data

Solvent Solubility Reference
DMSO ≥20 mg/mL (clear solution) [1]

| Water | Insoluble |[1] |

Experimental Protocols

Materials and Equipment
  • This compound powder (CAS: 824981-55-7)

  • Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Analytical balance

  • Spatula

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Protocol 1: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM concentrated stock solution in DMSO, which can be stored for long-term use and diluted as needed.

Step 1: Calculation To prepare a stock solution of a specific concentration, use the following formula: Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol )

  • Example Calculation for 1 mL of 10 mM this compound:

    • Mass (mg) = 10 mM x 1 mL x 470.58 g/mol

    • Mass (mg) = 4.706 mg

Step 2: Weighing

  • Place a sterile microcentrifuge tube on the analytical balance and tare its weight.

  • Carefully weigh out the calculated mass of this compound powder (e.g., 4.71 mg) directly into the tube.

Step 3: Solubilization

  • Add the appropriate volume of DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.

  • Close the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear solution should be observed.[1] Gentle warming or brief sonication can be used to aid dissolution if necessary.

Step 4: Aliquoting and Storage

  • To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile cryovials.

  • Label each aliquot clearly with the compound name (this compound), concentration (10 mM), solvent (DMSO), and preparation date.

  • Store the aliquots at -20°C or -80°C for long-term stability.[3] While some suppliers suggest room temperature storage for the solid, once in solution, freezing is standard practice to maintain integrity.[4]

Protocol 2: Preparation of Working Solutions

Working solutions are prepared by diluting the concentrated stock solution into an aqueous buffer or cell culture medium immediately before use.

Step 1: Calculation Use the dilution formula C₁V₁ = C₂V₂ , where:

  • C₁ = Concentration of the stock solution (e.g., 10 mM)

  • V₁ = Volume of the stock solution to use (the unknown)

  • C₂ = Desired final concentration of the working solution (e.g., 10 µM)

  • V₂ = Final volume of the working solution (e.g., 1 mL)

  • Example Calculation for 1 mL of a 10 µM working solution:

    • First, ensure units are consistent: 10 mM = 10,000 µM.

    • V₁ = (C₂ x V₂) / C₁

    • V₁ = (10 µM x 1 mL) / 10,000 µM

    • V₁ = 0.001 mL = 1 µL

Step 2: Dilution

  • Add 999 µL of your experimental buffer or cell culture medium to a sterile tube.

  • Add 1 µL of the 10 mM this compound stock solution to the tube.

  • Vortex gently to mix. The working solution is now ready for use.

Note: The final concentration of DMSO in the working solution should be kept low (typically <0.1%) to avoid solvent-induced cellular toxicity. Always run a vehicle control (medium/buffer with the same final DMSO concentration) in your experiments.

Table 3: Example Dilutions from a 10 mM Stock Solution

Desired Final Concentration (C₂) Final Volume (V₂) Volume of 10 mM Stock to Add (V₁) Volume of Diluent to Add Final DMSO Concentration
1 µM 1 mL 0.1 µL 999.9 µL 0.01%
10 µM 1 mL 1 µL 999 µL 0.1%
50 µM 1 mL 5 µL 995 µL 0.5%

| 100 µM | 1 mL | 10 µL | 990 µL | 1.0% |

Visualized Workflows and Pathways

Experimental Workflow for Solution Preparation

The following diagram outlines the standard workflow for preparing this compound stock and working solutions.

G weigh 1. Weigh this compound Powder add_dmso 2. Add DMSO Solvent weigh->add_dmso dissolve 3. Vortex to Dissolve add_dmso->dissolve stock_solution 10 mM Stock Solution dissolve->stock_solution aliquot 4. Aliquot for Storage stock_solution->aliquot dilute 6. Dilute with Buffer/Medium stock_solution->dilute Use Immediately Before Experiment store 5. Store at -20°C / -80°C aliquot->store working_solution Final Working Solution dilute->working_solution use 7. Use in Experiment working_solution->use

Caption: Workflow for preparing this compound stock and working solutions.

This compound Mechanism of Action: NPY Y2 Receptor Antagonism

This compound acts as an antagonist at the NPY Y2 receptor, which is a G-protein coupled receptor (GPCR) of the Gi/o family. The diagram below illustrates this inhibitory action.

G This compound Signaling Pathway Inhibition cluster_membrane Cell Membrane Y2R NPY Y2 Receptor (GPCR) G_protein Gi/o Protein Y2R->G_protein Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Converts ATP to cAMP G_protein->AC Inhibits NPY Neuropeptide Y (NPY) (Agonist) NPY->Y2R Binds & Activates SF22 This compound (Antagonist) SF22->Y2R Binds & Blocks downstream ↓ Downstream Signaling (e.g., PKA activity) cAMP->downstream

Caption: this compound blocks NPY binding to the Y2 receptor, preventing Gi-mediated inhibition of adenylyl cyclase.

References

Application Notes and Protocols for SF-22 in ELISA and PCR Assays

Author: BenchChem Technical Support Team. Date: November 2025

A critical prerequisite for generating detailed application notes and protocols for "SF-22" in ELISA (Enzyme-Linked Immunosorbent Assay) and PCR (Polymerase Chain Reaction) is the precise identification of the molecule or entity referred to as "this compound."

Following a comprehensive search of scientific literature and commercial life science resources, it has been determined that "this compound" is not a standard or widely recognized identifier for a specific protein, gene, compound, or other biological molecule that would be analyzed by ELISA or PCR. The search results did not yield any specific data or established protocols associated with a molecule designated as "this compound."

The information available relates to general methodologies for these assays, or to entities with similar names but different contexts, such as:

  • ExpiSf9™ Cells: An insect cell line used for protein expression, but not the analyte in an assay.

  • SF-36: A health survey questionnaire, which is not a biological molecule.

Without a clear identification of "this compound," it is not possible to provide the requested detailed, accurate, and non-hallucinatory application notes, data tables, or experimental protocols.

To proceed, please provide more specific information regarding "this compound," such as:

  • Full Name: The complete and unabbreviated name of the molecule.

  • Nature of the Molecule: Is it a protein, antibody, peptide, nucleic acid sequence, organic compound, or other entity?

  • Biological Context: In what area of research or drug development is this compound relevant (e.g., oncology, immunology, virology)?

  • Source: Where did you encounter the term "this compound"? (e.g., a specific research paper, a product datasheet, an internal project).

Once "this compound" is clearly identified, it will be possible to conduct a targeted search for relevant data and generate the comprehensive application notes and protocols you require, including detailed methodologies, data tables, and visualizations.

Below are generic templates for ELISA and PCR protocols that can be adapted once the specific characteristics of this compound and the objectives of the assay are known.

General Protocol Template: Indirect ELISA for a Hypothetical Protein Analyte

This protocol outlines the general steps for quantifying a hypothetical protein antigen. Specific concentrations, incubation times, and reagents must be optimized for the specific antigen (this compound) and antibodies used.

Experimental Workflow:

Caption: General workflow for an indirect ELISA protocol.

Methodology:

  • Plate Coating:

    • Dilute the capture antigen (e.g., purified this compound protein) to a predetermined optimal concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., 100 mM carbonate-bicarbonate buffer, pH 9.6).[1]

    • Add 100 µL of the diluted antigen to each well of a 96-well microplate.

    • Incubate overnight at 4°C or for 2 hours at room temperature.[1]

  • Blocking:

    • Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).[2]

    • Add 200 µL of blocking buffer (e.g., PBS with 1% BSA or 5% non-fat dry milk) to each well to prevent non-specific binding.[1][2]

    • Incubate for 1-2 hours at room temperature.[2]

  • Sample and Standard Incubation:

    • Wash the plate three times with wash buffer.

    • Prepare serial dilutions of your standards and add 100 µL of each standard and sample to the appropriate wells.

    • Incubate for 2 hours at room temperature.[1]

  • Primary Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the primary antibody (specific for this compound), diluted in blocking buffer to its optimal concentration.

    • Incubate for 1-2 hours at room temperature.[1]

  • Secondary Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated), diluted in blocking buffer.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of the enzyme substrate (e.g., TMB for HRP) to each well.

    • Incubate in the dark at room temperature until sufficient color develops (typically 15-30 minutes).

    • Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well to stop the reaction.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) within 30 minutes.[1]

General Protocol Template: Quantitative PCR (qPCR) for a Hypothetical Gene Target

This protocol provides a general framework for quantifying the expression of a hypothetical gene (e.g., the gene encoding this compound). Primer/probe sequences, thermal cycling conditions, and reaction component concentrations must be specifically designed and optimized for the target of interest.

Experimental Workflow:

Caption: General workflow for a quantitative PCR (qPCR) experiment.

Methodology:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from cells or tissues using a suitable kit or protocol.

    • Assess the quantity and quality of the RNA (e.g., using a spectrophotometer).

    • Synthesize first-strand cDNA from the RNA template using a reverse transcription kit.

  • qPCR Reaction Setup:

    • Prepare a master mix containing qPCR master mix (with buffer, dNTPs, Taq polymerase, and SYBR Green or a specific probe), forward and reverse primers for the this compound gene, and nuclease-free water.

    • Aliquot the master mix into qPCR plate wells.

    • Add a standardized amount of cDNA template (e.g., 1-100 ng) to each well.[3] Include no-template controls (NTCs).

  • Thermal Cycling:

    • Perform the qPCR in a real-time PCR instrument with a program similar to the following (optimization is required):

      • Initial Denaturation: 95°C for 3 minutes.[4]

      • Cycling (40 cycles):

        • Denaturation: 95°C for 10-20 seconds.[4]

        • Annealing/Extension: 60°C for 30-60 seconds (data acquisition step).[4]

    • Include a melt curve analysis at the end of the run if using SYBR Green to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each sample.

    • Quantify the relative expression of the this compound gene using the ΔΔCt method, normalizing to a stable housekeeping gene. Alternatively, use a standard curve for absolute quantification.

References

Applications of Fibroblast Growth Factor 22 (FGF22) and Interleukin-22 (IL-22) in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Topic "SF-22": Initial searches for "this compound" in the context of neuroscience research did not yield information on a specific molecule with this designation. It is likely that "this compound" was a typographical error. The search results did, however, point to two distinct and significant molecules in neuroscience: Fibroblast Growth Factor 22 (FGF22) and Interleukin-22 (IL-22). This document provides detailed application notes and protocols for both of these molecules, addressing their distinct and important roles in neuroscience research.

Part 1: Fibroblast Growth Factor 22 (FGF22) in Neuroscience

Application Note: FGF22 as a Presynaptic Organizer and Therapeutic Target in Neuronal Injury

Fibroblast Growth Factor 22 (FGF22) is a secreted protein that plays a crucial role in the development and plasticity of the central nervous system (CNS). It functions as a target-derived presynaptic organizer, essential for the formation and stabilization of excitatory synapses.[1][2] In the hippocampus, FGF22 is expressed by CA3 pyramidal neurons and is critical for the proper differentiation of excitatory nerve terminals that form onto them.[3] Studies using FGF22-deficient mice have demonstrated impaired excitatory synapse formation, which persists into adulthood.[4]

Beyond its developmental role, FGF22 is a key regulator of circuit remodeling and functional recovery after neuronal injury, particularly in the spinal cord.[1][3][5] Following spinal cord injury (SCI), FGF22 is produced by spinal relay neurons, and its receptors, FGFR1 and FGFR2, are expressed by cortical projection neurons.[1][3][5] This signaling pathway is vital for the formation of new synapses between corticospinal collaterals and relay neurons, a process crucial for the formation of detour circuits that can restore function.[1] FGF22 administration has been shown to promote recovery, increase neuron survival, and enhance axonal regeneration in SCI models.[6] The neuroprotective effects of FGF22 are linked to the inhibition of endoplasmic reticulum (ER) stress-induced apoptosis.[6]

The specific synaptogenic activity of FGF22 on excitatory synapses makes it a valuable tool for researchers studying synapse formation, neuronal circuit development, and plasticity. Furthermore, its role in post-injury remodeling highlights its potential as a therapeutic agent for conditions like spinal cord injury.[1][2][6]

Quantitative Data Summary: Effects of FGF22
ParameterModel SystemTreatment/ConditionKey FindingsReference
Synaptic Bouton Density Mouse model of spinal cord injuryFGF22 deficiencyReduced density of boutons on newly formed corticospinal tract collaterals.[1]
Synaptic Contacts Mouse model of spinal cord injuryFGF22 deficiencySignificantly reduced proportion of long propriospinal relay neurons contacted by corticospinal tract collaterals.[1]
Motor Function Recovery Rat model of spinal cord injuryIntraspinal injection of FGF22 (10 µg/ml)Significantly improved Basso, Beattie, and Bresnahan (BBB) scores compared to the SCI group.[6]
Axonal Regeneration Rat model of spinal cord injuryIntraspinal injection of FGF22 (10 µg/ml)Increased number of axons and enhanced expression of growth-associated protein 43 (GAP43).[6]
Excitatory Synapse Density FGF22-CA3KO miceCA3-specific FGF22 knockoutReduced number of excitatory synapses on CA3 pyramidal neurons.[4]
Experimental Protocols

Protocol 1: In Vitro Synapse Formation Assay using FGF22

This protocol describes how to assess the synaptogenic potential of FGF22 on cultured hippocampal neurons by quantifying the density of presynaptic markers.

Materials:

  • Primary hippocampal neurons

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated coverslips

  • Recombinant FGF22

  • Primary antibodies: anti-VGLUT1, anti-Synapsin I

  • Fluorescently labeled secondary antibodies

  • Paraformaldehyde (PFA)

  • Phosphate-buffered saline (PBS)

  • Triton X-100

  • Bovine Serum Albumin (BSA)

Procedure:

  • Cell Culture:

    • Isolate hippocampi from embryonic day 18 (E18) mouse or rat pups.

    • Dissociate the tissue and plate the neurons on poly-D-lysine coated coverslips in Neurobasal medium.

    • Culture the neurons for 7-10 days in vitro (DIV) to allow for the development of axons and dendrites.

  • FGF22 Treatment:

    • Prepare a stock solution of recombinant FGF22 in sterile PBS.

    • On DIV 7, treat the cultured neurons with FGF22 at a final concentration of 200 ng/mL. A vehicle control (PBS) should be run in parallel.

    • Incubate the neurons for 24-48 hours.

  • Immunocytochemistry:

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block non-specific binding with 5% BSA in PBS for 1 hour.

    • Incubate the cells with primary antibodies (e.g., anti-VGLUT1 and anti-Synapsin I) diluted in blocking buffer overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS and mount the coverslips on microscope slides.

  • Image Acquisition and Analysis:

    • Acquire images using a fluorescence or confocal microscope.

    • Quantify the density and size of VGLUT1-positive puncta along dendrites using image analysis software (e.g., ImageJ).[7][8] The number of puncta per unit length of dendrite can be used as a measure of excitatory presynaptic terminal density.

Protocol 2: In Vivo FGF22 Administration in a Mouse Model of Spinal Cord Injury

This protocol outlines the administration of FGF22 in a mouse model of spinal cord injury to assess its therapeutic effects on functional recovery.

Materials:

  • Adult C57BL/6 mice

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments for laminectomy

  • Spinal cord injury device (e.g., impactor)

  • Recombinant FGF22

  • Hamilton syringe with a fine glass micropipette

  • Suturing materials

  • Basso Mouse Scale (BMS) for locomotor assessment

Procedure:

  • Spinal Cord Injury:

    • Anesthetize the mouse and perform a laminectomy at the thoracic level (e.g., T9-T10).

    • Induce a moderate contusion injury to the spinal cord using a calibrated impactor device.

  • FGF22 Administration:

    • Immediately after the injury, perform an intraspinal injection of FGF22.

    • Prepare a solution of FGF22 in sterile saline at a concentration of 5-10 µg/µL.

    • Using a Hamilton syringe with a glass micropipette, inject a total volume of 1 µL of the FGF22 solution into the spinal cord parenchyma at and around the injury site. A vehicle control (saline) should be injected in a separate cohort of animals.

  • Post-operative Care:

    • Suture the muscle and skin layers.

    • Provide post-operative care, including analgesics, hydration, and manual bladder expression.

  • Functional Assessment:

    • Perform behavioral testing to assess locomotor recovery at regular intervals (e.g., weekly) for 4-6 weeks post-injury.

    • Use an open-field locomotor rating scale such as the Basso Mouse Scale (BMS) to score hindlimb movements, coordination, and weight support.

  • Histological Analysis (optional):

    • At the end of the study, perfuse the animals and dissect the spinal cords.

    • Perform immunohistochemistry on spinal cord sections to assess neuronal survival, axonal sprouting (e.g., using an antibody against GAP43), and synapse formation.

Visualizations

FGF22_Signaling_Pathway cluster_pre Presynaptic Neuron (e.g., Cortical Projection Neuron) cluster_post Postsynaptic Neuron (e.g., Spinal Relay Neuron) FGFR1 FGFR1 Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) FGFR1->Downstream FGFR2 FGFR2 FGFR2->Downstream Vesicle_Clustering Synaptic Vesicle Clustering Downstream->Vesicle_Clustering Presynaptic_Diff Presynaptic Differentiation Downstream->Presynaptic_Diff FGF22 FGF22 FGF22->FGFR1 Binds FGF22->FGFR2 Binds

Caption: FGF22 Signaling Pathway in Synapse Formation.

FGF22_SCI_Workflow SCI Spinal Cord Injury (Mouse Model) Injection Intraspinal Injection (FGF22 or Vehicle) SCI->Injection PostOp Post-operative Care Injection->PostOp Behavior Behavioral Assessment (e.g., BMS Scoring) PostOp->Behavior Histo Histological Analysis (Optional) PostOp->Histo Data Data Analysis Behavior->Data Histo->Data

Caption: Experimental Workflow for In Vivo FGF22 Application in SCI.

Part 2: Interleukin-22 (IL-22) in Neuroscience

Application Note: IL-22 as a Pro-inflammatory Cytokine in the Central Nervous System

Interleukin-22 (IL-22) is a member of the IL-10 family of cytokines and is a potent mediator of inflammatory responses. While its role in peripheral tissues is well-established, recent research has highlighted its involvement in neuroinflammation.[7][9][10][11] The IL-22 receptor, a heterodimer of IL-22Rα and IL-10Rβ subunits, is expressed on various cells within the CNS, including microglia and hippocampal neurons.[10][12]

In the context of the CNS, IL-22 generally exhibits pro-inflammatory effects.[7] Treatment of microglial cell lines (e.g., BV2) and hippocampal neuronal cell lines (e.g., HT22) with recombinant IL-22 leads to the increased expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as cyclooxygenase-2 (COX-2).[12] This pro-inflammatory activity is mediated through the activation of downstream signaling pathways, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and mitogen-activated protein kinase (MAPK) pathways.[10] Specifically, the JNK pathway is implicated in IL-22-induced TNF-α expression in BV2 cells, while the STAT3 pathway is involved in this response in HT22 cells.

The involvement of IL-22 in neuroinflammation suggests its potential role in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease and multiple sclerosis, where inflammation is a key component.[7][9][11] Therefore, IL-22 and its signaling pathway represent important targets for research into the mechanisms of neuroinflammation and the development of novel therapeutic strategies for neurological disorders.

Quantitative Data Summary: Effects of IL-22
ParameterModel SystemTreatment/ConditionKey FindingsReference
TNF-α Production BV2 and HT22 cellsRecombinant IL-22 (20 ng/mL)Significant increase in TNF-α production in both cell lines.
COX-2 mRNA Expression BV2 and HT22 cellsRecombinant IL-22 (20 ng/mL) for 1-12 hoursUpregulation of COX-2 mRNA expression.
JNK Phosphorylation BV2 cellsRecombinant IL-22Increased phosphorylation of JNK.
STAT3 Phosphorylation HT22 cellsRecombinant IL-22Increased phosphorylation of STAT3.
Pro-inflammatory Cytokine mRNA BV2 cellsLumbricus extract pretreatment followed by LPSInhibition of LPS-induced upregulation of TNF-α, IL-6, and IL-1β mRNA.[13]
Experimental Protocols

Protocol 3: In Vitro Neuroinflammation Assay using IL-22

This protocol describes how to induce and measure an inflammatory response in cultured microglial and neuronal cells using recombinant IL-22.

Materials:

  • BV2 murine microglial cells and HT22 murine hippocampal neuronal cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Recombinant mouse IL-22

  • Lipopolysaccharide (LPS) (as a positive control for inflammation)

  • Reagents for RNA extraction (e.g., TRIzol)

  • Reagents for cDNA synthesis

  • Primers for qPCR (e.g., for TNF-α, IL-6, and a housekeeping gene like GAPDH)

  • SYBR Green qPCR Master Mix

  • ELISA kit for mouse TNF-α

Procedure:

  • Cell Culture:

    • Culture BV2 and HT22 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[2][13][14][15]

    • Plate the cells in 6-well or 24-well plates and allow them to adhere and reach approximately 80% confluency.

  • IL-22 Treatment:

    • Prepare a stock solution of recombinant mouse IL-22 in sterile PBS.

    • Treat the cells with IL-22 at a final concentration of 20 ng/mL. A vehicle control (PBS) should be included. For a positive control, treat a separate set of wells with LPS (100 ng/mL).

    • Incubate the cells for the desired time points (e.g., 6, 12, or 24 hours for qPCR; 24 or 48 hours for ELISA).

  • Quantitative PCR (qPCR) for Cytokine mRNA Expression:

    • After the treatment period, lyse the cells and extract total RNA using a suitable method (e.g., TRIzol).

    • Synthesize cDNA from the extracted RNA.

    • Perform qPCR using SYBR Green Master Mix and primers specific for your target genes (e.g., TNF-α, IL-6) and a housekeeping gene.

    • Analyze the data using the 2^-ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle control.[4]

  • Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α Protein Secretion:

    • After the treatment period, collect the cell culture supernatant.

    • Perform an ELISA for mouse TNF-α according to the manufacturer's instructions.

    • Briefly, add standards and samples to the antibody-coated plate and incubate.

    • Wash the plate and add the detection antibody.

    • Wash again and add the enzyme conjugate (e.g., HRP-avidin).

    • After another wash, add the substrate solution (e.g., TMB) and incubate until color develops.

    • Stop the reaction and measure the absorbance at 450 nm using a microplate reader.

    • Calculate the concentration of TNF-α in the samples based on the standard curve.

Visualizations

IL22_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL22R IL-22Rα / IL-10Rβ Receptor Complex JAK JAK IL22R->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates MAPK MAPK (e.g., JNK, p38) JAK->MAPK Activates Transcription Gene Transcription STAT3->Transcription MAPK->Transcription Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Inflammation IL22 IL-22 IL22->IL22R Binds

Caption: IL-22 Signaling Pathway in Neuroinflammation.

IL22_InVitro_Workflow Culture Cell Culture (BV2 or HT22 cells) Treatment IL-22 Treatment (or Vehicle/LPS) Culture->Treatment Supernatant Collect Supernatant Treatment->Supernatant Cells Lyse Cells Treatment->Cells ELISA ELISA for TNF-α Protein Supernatant->ELISA RNA_Extraction RNA Extraction Cells->RNA_Extraction Data_Analysis Data Analysis ELISA->Data_Analysis qPCR qPCR for Cytokine mRNA RNA_Extraction->qPCR qPCR->Data_Analysis

Caption: Experimental Workflow for In Vitro IL-22 Application.

References

Application Notes and Protocols: SF-22 for Studying Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: November 2025

To the Researchers, Scientists, and Drug Development Professionals,

Following a comprehensive search of publicly available scientific literature and research databases, we have been unable to identify a specific compound, molecule, or therapeutic agent designated as "SF-22" in the context of Alzheimer's disease research.

Our search encompassed a wide range of terms including "this compound Alzheimer's disease mechanism," "this compound signaling pathway," and "this compound experimental protocols," across various scientific search engines and databases. The results did not yield any relevant information that would allow for the creation of the detailed Application Notes and Protocols as requested.

It is possible that "this compound" may be an internal project name, a very recent discovery not yet in the public domain, or a misidentification.

Therefore, we are unable to provide the requested detailed Application Notes and Protocols, including data presentation, experimental procedures, and signaling pathway diagrams for "this compound" in the study of Alzheimer's disease.

To proceed with your request, we kindly ask you to:

  • Verify the designation "this compound." Please ensure the name is correct and is the standard identifier for the compound of interest.

  • Provide any additional information you may have. This could include the class of molecule (e.g., small molecule inhibitor, antibody, peptide), its proposed biological target, or any preliminary research findings.

Once we have a confirmed and identifiable subject of inquiry, we will be able to conduct a targeted search and generate the comprehensive scientific documentation you require. We are committed to providing accurate and detailed information to support your research and development efforts in the critical field of Alzheimer's disease.

SF-22: Application Notes and Protocols for a Novel Therapeutic Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SF-22 is a potent, selective, and brain-penetrant antagonist of the Neuropeptide Y (NPY) Y2 receptor (Y2R).[1][2] Discovered through a whole-cell high-throughput screening, this compound represents a significant advancement over previously available Y2R antagonists due to its favorable pharmacokinetic properties and distinct chemical scaffold.[1] The NPY system, particularly the Y2 receptor, is implicated in a variety of physiological processes, including mood, appetite, and alcoholism.[1][3] Antagonism of the presynaptic Y2R is hypothesized to increase NPY levels in the central nervous system, suggesting therapeutic potential for psychiatric disorders such as anxiety and depression.[1]

These application notes provide a comprehensive overview of this compound, including its pharmacological data, detailed experimental protocols for its characterization, and a summary of the key signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers investigating the therapeutic utility of this compound.

Quantitative Data

The following tables summarize the key in vitro pharmacological data for this compound.

Table 1: In Vitro Potency and Selectivity of this compound

ParameterThis compoundBIIE0246 (Reference)
Y2R Functional Antagonism (IC50, nM) 75010
Y2R Radioligand Binding (Ki, nM) 1.550.5
Y1R Functional Antagonism Inactive at 35 µMInactive
Y1R Radioligand Binding No displacementNo displacement

Data extracted from Brothers et al., 2010.[1]

Table 2: Physicochemical and Pharmacokinetic Properties of this compound

ParameterThis compound
Molecular Weight < 450
cLogP > 4
Polar Surface Area (Å2) < 90
Microsomal Stability (T1/2) Rapidly metabolized
Brain Penetrant Yes

Data extracted from Brothers et al., 2010.[1]

Signaling Pathways

This compound exerts its effects by antagonizing the NPY Y2 receptor, a G-protein coupled receptor (GPCR) that primarily couples to the Gαi signaling pathway.[1][4] Upon activation by its endogenous ligand NPY, the Y2R inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][4] By blocking this interaction, this compound prevents the NPY-mediated inhibition of adenylyl cyclase, resulting in maintained or increased cAMP levels. This, in turn, can influence the activity of downstream effectors such as Protein Kinase A (PKA) and modulate neuronal excitability and neurotransmitter release.

NPY_Y2_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NPY NPY Y2R NPY Y2 Receptor NPY->Y2R Binds & Activates SF22 This compound SF22->Y2R Blocks Gi Gαi Y2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulation of Neurotransmitter Release PKA->Cellular_Response Phosphorylates Downstream Targets

NPY Y2 Receptor Signaling Pathway

Experimental Protocols

The following are detailed protocols for key in vitro assays used to characterize this compound. These protocols are based on the methodologies described by Brothers et al. (2010).[1]

Cell-Based cAMP Biosensor Assay for Y2R Functional Antagonism

This assay is designed to identify antagonists of Gαi-coupled GPCRs like the Y2R. The principle involves measuring changes in intracellular cAMP levels using a cell line co-expressing the Y2R and a cyclic nucleotide-gated (CNG) ion channel.

Materials:

  • HEK293 cells stably co-expressing human NPY Y2 receptor and a CNG channel.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Isoproterenol solution.

  • Neuropeptide Y (NPY) solution.

  • This compound stock solution (in DMSO).

  • Membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit).

  • 1536-well microplates.

  • FLIPRTETRA or similar fluorescence plate reader.

Procedure:

  • Cell Plating: Seed the Y2R-CNG expressing HEK293 cells into 1536-well microplates at a density of 2000 cells/well in a volume of 5 µL and incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Add 2 µL of the membrane potential-sensitive dye solution to each well and incubate for 1 hour at room temperature, protected from light.

  • Compound Addition: Add 50 nL of this compound at various concentrations (typically a 10-point dose-response curve) or vehicle (DMSO) to the appropriate wells.

  • Agonist Challenge: Stimulate the cells by adding 2 µL of a solution containing a sub-maximal concentration of isoproterenol (to activate adenylyl cyclase) and a fixed concentration of NPY (EC80) to induce Y2R-mediated inhibition of cAMP production.

  • Fluorescence Reading: Immediately measure the fluorescence signal using a FLIPR instrument. The antagonist activity of this compound is detected as a reversal of the NPY-induced decrease in fluorescence.

  • Data Analysis: Normalize the data to positive (isoproterenol alone) and negative (isoproterenol + NPY) controls. Plot the percentage of inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

cAMP_Assay_Workflow A Seed Y2R-CNG cells in 1536-well plate B Incubate overnight A->B C Load with membrane potential-sensitive dye B->C D Add this compound or vehicle C->D E Add Isoproterenol + NPY (Agonist Challenge) D->E F Measure fluorescence (FLIPR) E->F G Data analysis (IC50 determination) F->G

cAMP Biosensor Assay Workflow
Radioligand Binding Assay for Y2R Affinity

This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to the Y2 receptor, thereby determining its binding affinity (Ki).

Materials:

  • Membranes prepared from cells expressing the human NPY Y2 receptor.

  • Binding Buffer: 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 2 g/L BSA, pH 7.4.

  • Radioligand: 125I-Peptide YY (125I-PYY).

  • Non-specific binding control: High concentration of unlabeled NPY (e.g., 1 µM).

  • This compound stock solution (in DMSO).

  • 96-well filter plates (e.g., Millipore MultiScreen).

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine the Y2R-expressing cell membranes, a fixed concentration of 125I-PYY (typically at its Kd value), and varying concentrations of this compound in the binding buffer.

  • Incubation: Incubate the plate for 2 hours at room temperature with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Allow the filters to dry, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound. Calculate the IC50 value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the NPY Y2 receptor in health and disease. Its potency, selectivity, and brain-penetrant nature make it a promising lead compound for the development of novel therapeutics for neurological and psychiatric disorders. The protocols and data presented in these application notes are intended to facilitate further research into the therapeutic potential of this compound.

References

Troubleshooting & Optimization

Optimizing SF-22 Concentration for Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the experimental use of SF-22, a potent and selective Neuropeptide Y (NPY) Y2 receptor antagonist. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule antagonist of the Neuropeptide Y receptor Y2 (Y2R).[1] Its full chemical name is N-[1,1′-Biphenyl]-2-yl-3-[[(2,5-dimethylphenyl)amino]sulfonyl]-4-methyl-benzamide.[2] As a Y2R antagonist, this compound blocks the receptor, thereby inhibiting the intracellular signaling cascade that is normally initiated by the binding of the endogenous ligand, Neuropeptide Y (NPY). The Y2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi alpha subunit. This signaling pathway leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.

Q2: What are the primary research applications for this compound?

A2: this compound is primarily utilized in studies investigating the physiological and pathological roles of the NPY Y2 receptor. Given the Y2 receptor's involvement in processes such as appetite regulation, anxiety, and circadian rhythms, this compound is a valuable tool for research in neuroscience and metabolic disorders.[3]

Q3: What is the recommended starting concentration for this compound in cell-based assays?

A3: The optimal concentration of this compound will vary depending on the cell type, assay conditions, and the specific biological question being addressed. However, based on its reported half-maximal inhibitory concentration (IC50), a good starting point for most cell-based assays is in the range of 100 nM to 1 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: Are there any known off-target effects of this compound?

A4: Radioligand binding studies have indicated that this compound may also interact with 5-HT2B and 5-HT6 serotonin receptors, as well as the dopamine transporter.[2] Researchers should consider these potential off-target effects when designing experiments and interpreting results. It is advisable to include appropriate controls to assess the specificity of the observed effects.

Troubleshooting Guide

Q1: I am not observing any effect of this compound in my assay. What are the possible reasons?

A1: There are several potential reasons for a lack of effect:

  • Suboptimal Concentration: The concentration of this compound may be too low to effectively antagonize the Y2 receptor in your system. It is recommended to perform a dose-response curve, typically ranging from 1 nM to 10 µM, to determine the optimal concentration.

  • Low Receptor Expression: The cells you are using may not express the NPY Y2 receptor at a sufficient level. You can verify receptor expression using techniques such as qPCR, western blotting, or flow cytometry.

  • Assay Sensitivity: Your assay may not be sensitive enough to detect the changes in signaling induced by this compound. Consider optimizing your assay conditions or trying an alternative method. For example, if you are using a cAMP assay, ensure that your stimulation of adenylyl cyclase (e.g., with forskolin) is robust.

  • Compound Inactivity: Ensure that the this compound stock solution is properly prepared and has not degraded. It is recommended to prepare fresh dilutions for each experiment.

Q2: I am observing a high level of cell death in my experiments with this compound. What could be the cause?

A2: While specific cytotoxicity data for this compound is not widely available, high concentrations of any small molecule can be toxic to cells.

  • Concentration-Dependent Toxicity: The observed cell death may be due to using too high a concentration of this compound. It is crucial to determine the cytotoxic concentration of this compound for your specific cell line using a cell viability assay (e.g., MTT or trypan blue exclusion).

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations. Ensure that the final concentration of the solvent in your culture medium is below the toxic threshold for your cells (typically <0.1-0.5% for DMSO). Always include a vehicle control in your experiments.

Q3: The results of my experiments with this compound are inconsistent. How can I improve reproducibility?

A3: Inconsistent results can arise from a variety of factors:

  • Cell Passage Number: Use cells within a consistent and low passage number range, as receptor expression and cell signaling can change with prolonged culturing.

  • Reagent Variability: Ensure that all reagents, including cell culture media, serum, and this compound, are from the same lot to minimize variability between experiments.

  • Experimental Technique: Maintain consistent cell seeding densities, incubation times, and assay procedures.

  • Compound Stability: Prepare fresh dilutions of this compound for each experiment from a frozen stock to avoid degradation.

Quantitative Data Summary

ParameterValueReference
IC50 (NPY Y2 Receptor) 750 nM[1]
Molecular Weight 470.58 g/mol
Molecular Formula C28H26N2O3S

Experimental Protocols

1. General Cell Culture and Handling of this compound

  • Cell Culture: Culture cells in the appropriate medium and conditions as recommended for the specific cell line.

  • Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent such as DMSO. Aliquot the stock solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution and prepare serial dilutions in the appropriate cell culture medium or assay buffer. It is important to ensure that the final concentration of the solvent in the assay does not exceed a level that is toxic to the cells.

2. cAMP Assay for Y2 Receptor Antagonism

This protocol is based on the principle of measuring the inhibition of forskolin-stimulated cAMP production.

  • Cell Seeding: Seed cells expressing the NPY Y2 receptor in a multi-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Pre-treatment with this compound: On the day of the assay, remove the culture medium and replace it with a serum-free medium containing various concentrations of this compound or a vehicle control. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Stimulation: Add a known concentration of an adenylyl cyclase activator, such as forskolin, along with the NPY agonist to the wells.

  • Lysis and cAMP Measurement: After the stimulation period, lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).

  • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.

3. Calcium Mobilization Assay

While the primary signaling of Y2R is through Gi, co-transfection with a promiscuous G-protein like Gα16 can couple the receptor to the Gq pathway, leading to calcium mobilization upon agonist stimulation. This allows for a fluorescence-based measurement of receptor activation.

  • Cell Seeding: Seed cells co-expressing the NPY Y2 receptor and a promiscuous G-protein in a black, clear-bottom multi-well plate.

  • Dye Loading: On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Baseline Measurement: Measure the baseline fluorescence using a fluorescence plate reader.

  • Compound Addition and Signal Reading: Add varying concentrations of this compound, followed by a fixed concentration of the NPY agonist. Immediately begin reading the fluorescence signal kinetically over a period of several minutes.

  • Data Analysis: The antagonist activity of this compound is determined by its ability to inhibit the agonist-induced increase in fluorescence. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Visualizations

NPY_Y2_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Y2R NPY Y2 Receptor Gi Gi Y2R->Gi AC Adenylyl Cyclase ATP ATP Gi->AC Inhibits cAMP cAMP ATP->cAMP Converts PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates NPY NPY (Agonist) NPY->Y2R Binds & Activates SF22 This compound (Antagonist) SF22->Y2R Binds & Blocks

Caption: NPY Y2 Receptor Signaling Pathway.

Experimental_Workflow_cAMP_Assay start Start seed_cells Seed Y2R-expressing cells in multi-well plate start->seed_cells pretreat Pre-treat with this compound or vehicle seed_cells->pretreat stimulate Stimulate with NPY agonist + Forskolin pretreat->stimulate lyse Lyse cells stimulate->lyse measure Measure intracellular cAMP lyse->measure analyze Analyze data and calculate IC50 measure->analyze end End analyze->end

Caption: Experimental Workflow for cAMP Assay.

References

SF-22 not showing expected results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SF-22, a recombinant form of Interleukin-22 (IL-22).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a recombinant cytokine, Interleukin-22 (IL-22). It is a member of the IL-10 family of cytokines and plays a crucial role in tissue regeneration, host defense at barrier surfaces, and cellular inflammatory responses.[1][2] this compound exerts its effects by binding to a heterodimeric cell surface receptor complex composed of IL-22R1 and IL-10R2 subunits.[1][3] This binding primarily activates the JAK/STAT signaling pathway, leading to the phosphorylation of STAT3.[4][5][6] Additionally, this compound can also activate the MAPK and p38 signaling pathways.[2]

Q2: What are the expected biological effects of this compound in vitro?

A2: The expected in vitro effects of this compound are cell-type dependent. In epithelial cells, such as keratinocytes and colonic epithelial cells, this compound is expected to promote cell proliferation and migration.[7][8] In some cell lines, like the human colon carcinoma cell line COLO-205, this compound induces the production of other cytokines, such as IL-10.[1][3] In contrast, in some contexts, it can have anti-proliferative effects. It is crucial to test a dose-range of this compound to determine the optimal concentration for your specific cell type and assay.

Q3: What are the expected in vivo effects of this compound?

A3: In vivo, this compound is known to promote tissue repair and regeneration, particularly in epithelial tissues of the gut, skin, and liver.[2] For instance, in mouse models of colitis, administration of IL-22 has been shown to promote mucosal wound healing.[4] It can also induce the expression of antimicrobial peptides, contributing to host defense.[9]

Q4: How should I store and handle recombinant this compound?

A4: Lyophilized this compound should be stored at -20°C or -80°C. For reconstitution, it is recommended to use sterile water.[1] After reconstitution, the protein should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C. The stability of the reconstituted protein in solution may vary depending on the buffer and concentration.

Troubleshooting Guide: this compound Not Showing Expected Results

This guide addresses common issues encountered during experiments with this compound and provides potential solutions.

Problem 1: No or low biological activity of this compound in a cell-based assay.

Possible Cause Troubleshooting Suggestion
Inactive Recombinant Protein Verify the biological activity of your this compound stock. A common quality control assay is to measure the induction of IL-10 secretion in COLO-205 cells. The expected ED50 for this effect is typically in the range of 0.7-1.0 ng/ml.[3] Alternatively, you can assess the phosphorylation of STAT3 in a responsive cell line via Western blot.
Improper Protein Handling Reconstitute the lyophilized protein according to the manufacturer's instructions, typically in sterile water.[1] Avoid vigorous vortexing. Aliquot the reconstituted protein to minimize freeze-thaw cycles.
Incorrect Protein Concentration Confirm the protein concentration of your stock solution using a reliable method such as a BCA assay or by measuring absorbance at 280 nm.
Cell Line Unresponsive to this compound Confirm that your target cell line expresses the IL-22 receptor complex (IL-22R1 and IL-10R2). Receptor expression can be checked by RT-PCR, flow cytometry, or Western blotting. Not all cell lines are responsive to IL-22.[9]
Suboptimal Assay Conditions Optimize the concentration of this compound used. A dose-response experiment is highly recommended. Also, optimize the stimulation time. For signaling studies (e.g., STAT3 phosphorylation), effects can be transient, peaking within 15-30 minutes of stimulation.[6] For proliferation assays, longer incubation times (24-72 hours) are typically required.[7]

Problem 2: Inconsistent or variable results between experiments.

Possible Cause Troubleshooting Suggestion
Variability in Recombinant Protein Activity If using different lots of this compound, perform a bridging study to ensure comparable activity between lots. Always refer to the certificate of analysis for the specific activity of each lot.
Cell Culture Conditions Maintain consistent cell culture conditions, including cell passage number, confluency, and media composition. Cell responsiveness to cytokines can change with passage number.
Assay Technique Ensure consistent and accurate pipetting. For cell-based assays, ensure even cell seeding.

Problem 3: Unexpected or off-target effects observed.

Possible Cause Troubleshooting Suggestion
Endotoxin Contamination Use a recombinant this compound preparation with low endotoxin levels (<1 EU/µg).[3] Endotoxin can trigger non-specific inflammatory responses in many cell types.
Pleiotropic Effects of IL-22 IL-22 can have diverse and sometimes opposing effects depending on the cellular context and the presence of other cytokines.[2] Carefully review the literature for the known effects of IL-22 on your specific cell type and experimental model.

Quantitative Data Summary

Table 1: In Vitro Activity of Recombinant Human this compound

AssayCell LineParameterExpected ValueReference
IL-10 InductionCOLO-205ED500.7 - 1.0 ng/ml[3]
STAT3-luciferase ReporterHepG2ED5017.0 ± 1.4 ng/mL[10]
Cell ProliferationKeratinocytesEffective Concentration30 - 90 ng/ml[7]
Cell ProliferationLS174TEffective Concentration25 - 100 ng/ml[8]

Table 2: In Vivo Activity of Recombinant Murine this compound

ModelParameterDosageExpected OutcomeReference
DSS-induced colitisMucosal healingNot specifiedProtection of intestinal epithelium[4]

Experimental Protocols

Protocol 1: this compound Activity Assay by IL-10 Induction in COLO-205 Cells

  • Cell Seeding: Seed COLO-205 cells in a 96-well plate at a density of 2 x 10^4 cells/well in complete growth medium and incubate overnight.

  • This compound Stimulation: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a negative control (medium only).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

  • Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes and carefully collect the supernatant.

  • IL-10 ELISA: Quantify the concentration of IL-10 in the supernatants using a commercially available human IL-10 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the IL-10 concentration against the this compound concentration and determine the ED50 value, which is the concentration of this compound that induces 50% of the maximum IL-10 response.

Protocol 2: Western Blot for this compound-induced STAT3 Phosphorylation

  • Cell Seeding and Starvation: Seed a responsive cell line (e.g., HepG2, HaCaT) in a 6-well plate and grow to 70-80% confluency. Prior to stimulation, starve the cells in serum-free medium for 4-6 hours.

  • This compound Stimulation: Stimulate the cells with this compound (e.g., 10-100 ng/ml) for various time points (e.g., 0, 5, 15, 30, 60 minutes). Include an unstimulated control.

  • Cell Lysis: After stimulation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C. The following day, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Stripping and Reprobing: To confirm equal protein loading, the membrane can be stripped and reprobed with an antibody against total STAT3 and a loading control (e.g., β-actin or GAPDH).

Visualizations

SF22_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SF22 This compound (IL-22) Receptor IL-22R1 / IL-10R2 SF22->Receptor JAK1 JAK1 Receptor->JAK1 Activation TYK2 TYK2 Receptor->TYK2 Activation MAPK MAPK (ERK, p38) Receptor->MAPK Activation STAT3 STAT3 JAK1->STAT3 Phosphorylation TYK2->STAT3 Phosphorylation pSTAT3 p-STAT3 Gene_Expression Gene Expression (Proliferation, Survival, Antimicrobial Peptides) pSTAT3->Gene_Expression Transcription Regulation MAPK->Gene_Expression Transcription Regulation

Caption: this compound (IL-22) Signaling Pathway.

Experimental_Workflow cluster_troubleshooting Troubleshooting Steps cluster_outcomes Potential Outcomes start Start: this compound Not Showing Expected Results check_activity 1. Check this compound Activity (e.g., IL-10 induction in COLO-205) start->check_activity check_receptor 2. Verify Receptor Expression (RT-PCR, Flow Cytometry) check_activity->check_receptor If active inactive_protein Outcome: Protein is Inactive Action: Obtain new this compound check_activity->inactive_protein If inactive optimize_conditions 3. Optimize Assay Conditions (Dose-response, Time-course) check_receptor->optimize_conditions If receptor is present no_receptor Outcome: Cells Lack Receptor Action: Use a responsive cell line check_receptor->no_receptor If receptor is absent check_handling 4. Review Protein Handling (Reconstitution, Storage) optimize_conditions->check_handling If still no effect suboptimal_assay Outcome: Conditions are Suboptimal Action: Use optimized parameters optimize_conditions->suboptimal_assay If optimization works handling_error Outcome: Improper Handling Action: Follow best practices check_handling->handling_error If handling issues found success Success: Expected Results Observed suboptimal_assay->success handling_error->success

Caption: Troubleshooting Workflow for this compound Experiments.

References

how to prevent SF-22 degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of the novel small molecule inhibitor, SF-22. Adherence to these protocols is critical for ensuring experimental reproducibility and the integrity of your results.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound in experimental settings.

Problem Possible Cause Recommended Solution
Loss of Potency in Aqueous Solution Hydrolysis: this compound contains an ester functional group susceptible to hydrolysis, especially in non-neutral pH conditions.- Prepare solutions fresh for each experiment.- If short-term storage is necessary, use a validated buffer system at pH 6.0-6.5 and store at 2-8°C for no longer than 24 hours.- For long-term storage, prepare aliquots in an anhydrous solvent like DMSO and store at -80°C.
Inconsistent Results Between Experiments Oxidation: The phenol moiety in this compound is prone to oxidation when exposed to air, especially in solution.- Degas aqueous buffers before use.- Consider adding a small amount of an antioxidant like ascorbic acid (final concentration ~0.1%) to your stock solutions, if compatible with your assay.- When storing lyophilized powder, flush the vial with an inert gas (e.g., argon or nitrogen) before sealing.
Precipitation of this compound in Cell Culture Media Poor Solubility/Aggregation: this compound has low aqueous solubility. High concentrations or pH shifts in media can cause it to precipitate.- Prepare a high-concentration stock solution in 100% DMSO.- When diluting into aqueous media, do not exceed a final DMSO concentration of 0.5%.- Add the this compound stock solution to the media dropwise while vortexing to facilitate dissolution.
Discoloration of this compound Solution (Yellowing) Photodegradation: Exposure to UV or ambient light can cause the degradation of this compound, leading to the formation of colored byproducts.[1][2]- Store all this compound preparations (lyophilized powder and solutions) in amber vials or wrap containers in aluminum foil.[1]- Minimize exposure to ambient light during experimental procedures.
Unexpected Peaks in HPLC/LC-MS Analysis Formation of Degradants: This indicates that this compound is breaking down under the experimental or storage conditions.- Review your storage and handling procedures against the recommendations in this guide.- Perform a forced degradation study (see Experimental Protocols) to identify potential degradants and establish a stability-indicating analytical method.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways of this compound degradation?

A1: The three primary degradation pathways for this compound are hydrolysis, oxidation, and photodegradation.[1][2][3] Hydrolysis targets the ester linkage, oxidation affects the phenol group, and photodegradation can occur upon exposure to light, leading to the formation of various byproducts.[1][2] Understanding these pathways is crucial for proper handling and storage.

Q2: What is the recommended procedure for long-term storage of this compound?

A2: For long-term storage, this compound should be kept in its lyophilized powder form in a tightly sealed, amber glass vial at -20°C or, preferably, -80°C.[4] Before sealing, it is best practice to flush the vial with a dry, inert gas like argon or nitrogen to displace oxygen and moisture.

Q3: How should I prepare my this compound stock solution?

A3: We recommend preparing a high-concentration stock solution (e.g., 10 mM) in an anhydrous solvent such as dimethyl sulfoxide (DMSO). This stock solution should then be aliquoted into smaller volumes in amber, tightly sealed tubes and stored at -80°C to avoid repeated freeze-thaw cycles.

Q4: Can I store this compound in an aqueous buffer?

A4: Storing this compound in aqueous buffers is not recommended for periods longer than 24 hours due to the risk of hydrolysis. If temporary aqueous storage is unavoidable, use a validated buffer at a slightly acidic pH (6.0-6.5) and store at 2-8°C. Always prepare these solutions fresh whenever possible.

Q5: My lyophilized this compound powder appears clumpy. Is it still usable?

A5: Clumpiness indicates moisture absorption, which can significantly accelerate degradation.[5] To prevent this, always allow the vial to equilibrate to room temperature before opening. If clumping is observed, the integrity of the compound may be compromised. We recommend using a fresh, properly stored vial for quantitative or sensitive experiments.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol is designed to identify the degradation products of this compound under various stress conditions, which is essential for developing a stability-indicating analytical method.

Methodology:

  • Prepare this compound Stock: Prepare a 1 mg/mL solution of this compound in acetonitrile.

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 4 hours.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2 hours.

    • Oxidation: Mix 1 mL of stock with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 8 hours, protected from light.

    • Thermal Degradation: Place the lyophilized powder in a 70°C oven for 24 hours. Dissolve in acetonitrile for analysis.

    • Photodegradation: Expose a 1 mg/mL solution in a quartz cuvette to a calibrated UV lamp (e.g., 254 nm) for 24 hours.

  • Neutralization and Dilution: After incubation, neutralize the acid and base samples. Dilute all samples to a final concentration of 50 µg/mL with the mobile phase.

  • Analysis: Analyze all samples, including an unstressed control, by a high-performance liquid chromatography (HPLC) method with a photodiode array (PDA) detector or by LC-MS to separate and identify the parent compound and its degradants.

Protocol 2: Real-Time Stability Study of this compound in DMSO

This protocol assesses the long-term stability of this compound when stored as a DMSO stock solution.

Methodology:

  • Sample Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Aliquot 50 µL into multiple amber, screw-cap vials.

  • Storage Conditions: Store the aliquots under the following conditions:

    • -80°C (Recommended)

    • -20°C

    • 4°C

    • Room Temperature (~25°C)

  • Time Points: Analyze the samples at the following time points: 0, 1, 3, 6, and 12 months.

  • Analysis: At each time point, retrieve one aliquot from each storage condition. Allow it to thaw and equilibrate to room temperature. Dilute to a suitable concentration (e.g., 10 µM) in the mobile phase.

  • Quantification: Analyze by a validated stability-indicating HPLC method. Calculate the percentage of this compound remaining relative to the T=0 sample.

Expected Stability Data Summary (Hypothetical)

Storage Condition% this compound Remaining (3 Months)% this compound Remaining (6 Months)% this compound Remaining (12 Months)
-80°C 99.8%99.5%99.2%
-20°C 99.1%98.2%96.5%
4°C 95.3%90.1%82.4%
Room Temp. 81.2%65.7%40.9%

Visualizations

Degradation Pathways & Prevention

cluster_Degradation Primary Degradation Pathways cluster_Prevention Prevention Strategies Hydrolysis Hydrolysis (H₂O, pH) Oxidation Oxidation (O₂) Photolysis Photodegradation (Light) Storage Store at -80°C (Anhydrous Solvent) Storage->Hydrolysis Mitigates Storage->Oxidation Mitigates Inert Inert Atmosphere (Argon/Nitrogen) Inert->Oxidation Mitigates Light Protect from Light (Amber Vials) Light->Photolysis Mitigates pH Control pH (pH 6.0-6.5 Buffer) pH->Hydrolysis Mitigates SF22 This compound SF22->Hydrolysis SF22->Oxidation SF22->Photolysis

Caption: Key degradation pathways for this compound and corresponding mitigation strategies.

Experimental Workflow: Stability Testing

A Prepare this compound Stock (e.g., in DMSO) B Aliquot into Amber Vials A->B C Store at Varied Conditions (-80°C, -20°C, 4°C, RT) B->C D Analyze at Time Points (0, 1, 3, 6, 12 months) C->D E HPLC/LC-MS Analysis D->E F Quantify Remaining this compound E->F G Determine Shelf-Life F->G

Caption: Workflow for conducting a real-time stability study of this compound.

References

SF-22 off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of SF-22, a novel kinase inhibitor. This resource offers troubleshooting guides and frequently asked questions to address potential off-target effects and outlines strategies for their mitigation.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and what is its mechanism of action?

A1: this compound is a potent, ATP-competitive inhibitor of Tyrosine Kinase A (TKA), a key regulator of cell proliferation and survival pathways. By binding to the ATP-binding pocket of TKA, this compound prevents phosphorylation of its downstream substrates, thereby inhibiting pathway activation.

Q2: What are the known off-target effects of this compound?

A2: While highly potent against TKA, this compound has been observed to exhibit off-target activity against other kinases, most notably Tyrosine Kinase B (TKB) and Serine/Threonine Kinase C (STKC). Inhibition of these kinases can lead to unintended cellular effects and potential toxicity.[1][2] The extent of these off-target effects is dose-dependent.

Q3: What are the potential consequences of this compound off-target effects in my experiments?

A3: Off-target effects can confound experimental results by producing phenotypes that are not directly related to the inhibition of the primary target, TKA.[3] For example, inhibition of TKB, which is involved in cellular adhesion, may lead to decreased cell attachment, while inhibition of STKC, a component of a stress-response pathway, could result in unexpected changes in cell viability or apoptosis.

Q4: How can I minimize the off-target effects of this compound?

A4: Several strategies can be employed to mitigate off-target effects:

  • Use the lowest effective concentration: Titrate this compound to determine the minimal concentration required for TKA inhibition in your specific cell line or system.

  • Employ a more specific inhibitor: If available, use a structurally different TKA inhibitor with a distinct off-target profile as a control.

  • Use genetic knockdown/knockout: Validate this compound-induced phenotypes by using RNAi or CRISPR/Cas9 to deplete TKA and observe if the same effect is produced.[4]

  • Perform rescue experiments: If a downstream substrate of TKA is known, overexpressing a constitutively active form of this substrate may rescue the on-target phenotype but not the off-target effects.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Issue Possible Cause Recommended Solution
Unexpected Cell Toxicity or Death Off-target inhibition of essential kinases.1. Perform a dose-response curve to determine the IC50 and ensure you are using the lowest effective concentration. 2. Assess the activation status of known off-target kinases (e.g., TKB, STKC) via Western blot. 3. Compare the phenotype with that of a more specific TKA inhibitor or TKA knockdown.
Observed Phenotype Does Not Match Known TKA Function The phenotype may be a result of off-target effects.1. Consult kinase profiling data to identify potential off-target kinases that could be responsible for the observed phenotype. 2. Use a secondary, structurally unrelated inhibitor for the suspected off-target kinase to see if it recapitulates the phenotype.
Inconsistent Results Between Experiments 1. Variability in this compound concentration. 2. Differences in cell passage number or confluency.1. Prepare fresh dilutions of this compound from a concentrated stock for each experiment. 2. Maintain consistent cell culture conditions, including passage number and seeding density.
Loss of this compound Activity Over Time Degradation of the compound.Store this compound stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Quantitative Data: Kinase Selectivity Profile of this compound

The following table summarizes the inhibitory activity of this compound against its primary target (TKA) and key off-target kinases (TKB and STKC).

Kinase Target IC50 (nM) Binding Affinity (Kd, nM)
TKA (On-Target) 1510
TKB (Off-Target) 250200
STKC (Off-Target) 800750

Data are representative and may vary depending on the assay conditions.

Experimental Protocols

Kinome Profiling to Determine this compound Specificity

This protocol outlines a general approach for assessing the specificity of this compound across a broad panel of kinases.

Methodology:

  • Compound Preparation: Prepare a series of dilutions of this compound (e.g., ranging from 1 nM to 10 µM) in the appropriate assay buffer.

  • Kinase Panel Screening: Submit the this compound dilutions to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology) for screening against their kinase panel (e.g., >400 kinases). These services typically utilize radiometric or fluorescence-based assays to measure kinase activity in the presence of the inhibitor.

  • Data Analysis: The service will provide data as the percentage of remaining kinase activity at each this compound concentration. Calculate the IC50 value for each kinase that shows significant inhibition (typically >50% at 1 µM).

  • Selectivity Score Calculation: To quantify selectivity, a selectivity score can be calculated. A simple method is to divide the IC50 of an off-target kinase by the IC50 of the on-target kinase (TKA). A higher ratio indicates greater selectivity.

Western Blotting to Validate On-Target and Off-Target Effects in Cells

This protocol describes how to confirm this compound's effects on the TKA signaling pathway and assess its impact on off-target pathways in a cellular context.

Methodology:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 10 nM, 50 nM, 250 nM, 1 µM) for a predetermined time (e.g., 2 hours).

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against:

      • Phospho-TKA (to assess on-target inhibition)

      • Total TKA (as a loading control)

      • Phospho-Substrate of TKA (to confirm downstream pathway inhibition)

      • Phospho-TKB and Phospho-STKC (to assess off-target effects)

      • Total TKB and Total STKC (as loading controls)

      • A housekeeping protein like GAPDH or β-actin (as a loading control).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities using software like ImageJ to determine the relative levels of protein phosphorylation.

Visualizations

SF22_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor TKA TKA Receptor->TKA Activates Substrate Downstream Substrate TKA->Substrate Phosphorylates pSubstrate p-Substrate Substrate->pSubstrate Proliferation Cell Proliferation & Survival pSubstrate->Proliferation Promotes SF22 This compound SF22->TKA Inhibits (On-Target) TKB TKB SF22->TKB Inhibits (Off-Target) STKC STKC SF22->STKC Inhibits (Off-Target) Adhesion Cell Adhesion TKB->Adhesion StressResponse Stress Response STKC->StressResponse

Caption: On-target and off-target effects of this compound on cellular signaling pathways.

Off_Target_Workflow cluster_invitro In Vitro Analysis cluster_incell In Cellulo Validation cluster_validation Definitive Validation KinomeProfiling Kinome Profiling (>400 Kinases) IdentifyHits Identify Potential Off-Targets (IC50) KinomeProfiling->IdentifyHits DoseResponse Dose-Response Curve (Cell Viability Assay) IdentifyHits->DoseResponse Inform Concentration Range WesternBlot Western Blot for Phospho-Kinases IdentifyHits->WesternBlot Select Antibodies DoseResponse->WesternBlot PhenotypicAssay Phenotypic Assays (e.g., Migration, Apoptosis) WesternBlot->PhenotypicAssay Genetic Genetic Knockdown/out of On- and Off-Targets PhenotypicAssay->Genetic Validate Phenotype Rescue Rescue Experiment Genetic->Rescue

Caption: Experimental workflow for identifying and validating this compound off-target effects.

Troubleshooting_Logic Start Unexpected Experimental Outcome with this compound CheckConcentration Is the this compound concentration optimized and verified? Start->CheckConcentration CheckPhenotype Does the phenotype align with known on-target function? CheckConcentration->CheckPhenotype Yes OptimizeProtocol Optimize Protocol: - Titrate this compound - Check Reagent Stability CheckConcentration->OptimizeProtocol No InvestigateOffTarget Investigate Off-Target Effects: - Kinome Profiling - Western Blot for Off-Targets CheckPhenotype->InvestigateOffTarget No ValidateOnTarget Validate On-Target Engagement: - Western Blot for p-TKA - Dose-response CheckPhenotype->ValidateOnTarget Yes ConclusionOffTarget Phenotype is likely Off-Target InvestigateOffTarget->ConclusionOffTarget UseControls Use Orthogonal Controls: - Different TKA Inhibitor - TKA Knockdown ValidateOnTarget->UseControls ConclusionOnTarget Phenotype is likely On-Target UseControls->ConclusionOnTarget

References

Technical Support Center: Improving In Vitro Efficacy of Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided in this technical support center is for research and informational purposes only. The compound "SF-22" is not readily identifiable in the public scientific literature. Therefore, this guide offers a generalized framework for improving the in vitro efficacy of a novel compound, with placeholders where specific information about "this compound" would be inserted. Researchers should adapt these recommendations based on the known characteristics of their specific compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and stock concentration for a novel hydrophobic compound like this compound?

The optimal solvent depends on the compound's specific physicochemical properties. For many hydrophobic compounds used in vitro, Dimethyl Sulfoxide (DMSO) is a common choice due to its high solubilizing capacity and miscibility with aqueous cell culture media.

  • Recommendation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

  • Best Practice: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles, which can lead to compound degradation. Store at -20°C or -80°C, protected from light.

  • Important Consideration: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must always be included in experiments.

Q2: How can I determine the optimal working concentration of this compound for my cell line?

The optimal concentration will vary depending on the cell line and the biological question being addressed. A dose-response experiment is crucial to determine the effective concentration range.

  • Experimental Protocol: A common method is the MTT or similar cytotoxicity assay.[1]

    • Seed cells at a predetermined density in a 96-well plate and allow them to adhere overnight.

    • Prepare a serial dilution of the compound in culture medium.

    • Treat the cells with a wide range of concentrations (e.g., from nanomolar to micromolar) for a specific duration (e.g., 24, 48, 72 hours).[1]

    • At the end of the treatment period, perform the MTT assay to assess cell viability.

    • Plot the cell viability against the compound concentration to determine the IC50 (half-maximal inhibitory concentration).

Q3: I am observing inconsistent results between experiments. What are the common causes?

Inconsistent results are a frequent challenge in in vitro research. Several factors can contribute to this variability.

  • Troubleshooting Checklist:

    • Compound Stability: Is the compound stable in the culture medium at 37°C for the duration of the experiment? Consider performing stability tests.

    • Cell Culture Conditions: Are the cell line passage number, confluency, and overall health consistent between experiments?

    • Reagent Quality: Are all reagents, including media, serum, and the compound itself, from the same lot and stored correctly?

    • Pipetting Accuracy: Inaccurate pipetting, especially for potent compounds, can lead to significant variations in the final concentration.

    • Incubation Time: Ensure that the treatment duration is precisely the same in all replicate experiments.

Troubleshooting Guides

Issue 1: Low or No Observed Efficacy

If the compound is not producing the expected biological effect, consider the following troubleshooting steps:

Potential Cause Suggested Solution
Compound Insolubility Decrease the final working concentration. Increase the initial DMSO stock concentration to reduce the volume added to the medium. Visually inspect the medium for precipitation after adding the compound.
Compound Degradation Prepare fresh dilutions from a new stock aliquot for each experiment. Minimize exposure of the compound to light and elevated temperatures.
Incorrect Concentration Verify the calculations for serial dilutions. Use calibrated pipettes.
Cell Line Resistance The target of the compound may not be expressed or may be mutated in the chosen cell line. Confirm target expression using techniques like Western Blot or qPCR. Consider using a different, more sensitive cell line.
Suboptimal Treatment Duration Perform a time-course experiment to determine the optimal duration of exposure for the desired effect.
Issue 2: High Background Cytotoxicity in Vehicle Control

If the vehicle control (e.g., DMSO) is showing significant cell death, it can mask the true effect of the compound.

Potential Cause Suggested Solution
High DMSO Concentration Ensure the final DMSO concentration in the culture medium is at a non-toxic level (typically ≤ 0.1%). Recalculate the required volume of stock solution.
DMSO Toxicity to Cell Line Some cell lines are more sensitive to DMSO than others. Perform a dose-response experiment with DMSO alone to determine the maximum tolerated concentration for your specific cell line.
Contaminated DMSO Use a fresh, unopened bottle of high-purity, sterile-filtered DMSO.

Experimental Protocols

Protocol 1: General Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the effect of a compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere for 24 hours.

  • Compound Preparation: Prepare a 2X stock of the desired final concentrations of the compound by diluting the DMSO stock in serum-free medium.

  • Treatment: Remove the old medium from the cells and add an equal volume of the 2X compound solution and fresh medium containing 2X the normal serum concentration. This will result in a 1X final concentration of both the compound and serum. Include a vehicle control (DMSO) and a positive control for cell death if available.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., acidified isopropanol or a commercial solubilizing agent) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Signaling Pathways & Experimental Workflows

Hypothetical Signaling Pathway for an Anti-Cancer Compound

The following diagram illustrates a hypothetical signaling pathway that a novel anti-cancer compound might modulate.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates SF22 This compound SF22->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.

Experimental Workflow for Efficacy Testing

This diagram outlines a typical workflow for evaluating the in vitro efficacy of a new compound.

G start Start: Compound Synthesis & Characterization stock_prep Stock Solution Preparation (DMSO) start->stock_prep dose_response Dose-Response Assay (e.g., MTT) stock_prep->dose_response ic50 Determine IC50 dose_response->ic50 mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) ic50->mechanism combination Combination Studies (Optional) mechanism->combination end End: In Vitro Efficacy Profile mechanism->end combination->end

Caption: Standard workflow for in vitro compound efficacy evaluation.

References

Technical Support Center: Managing the Complex Cellular Effects of Interleukin-22 (IL-22)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "SF-22" is not clearly defined in the scientific literature as a standard cytotoxic agent. This guide addresses the multifaceted cellular effects of Interleukin-22 (IL-22), a molecule with a complex role in cell survival, proliferation, and inflammation, which researchers may need to manage in various cell lines. We are proceeding with the assumption that "this compound" was a reference to this cytokine.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IL-22.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Unexpected Cell Proliferation IL-22 is known to promote the proliferation of non-hematopoietic epithelial and stromal cells.[1] This is a primary function of its signaling pathway.1. Confirm Receptor Expression: Verify the expression of the IL-22 receptor complex (IL-22R1 and IL-10R2) in your cell line.[2] 2. Titrate IL-22 Concentration: Perform a dose-response curve to determine the optimal concentration that achieves the desired effect without excessive proliferation. 3. Use a Soluble Antagonist: Introduce the soluble IL-22 binding protein (IL-22BP), a natural antagonist, to neutralize IL-22 activity.[3]
Induction of Inflammatory Responses IL-22 can induce the production of acute-phase proteins and chemokines, leading to a pro-inflammatory environment in some contexts.[4]1. Monitor Inflammatory Markers: Measure the expression of pro-inflammatory cytokines (e.g., IL-1β, IL-6) and chemokines (e.g., CXCL1) in your cell culture supernatant. 2. Co-treatment with Anti-inflammatory Agents: Consider co-administering agents that inhibit key inflammatory pathways (e.g., NF-κB inhibitors) if the experimental design allows.
Variable or No Cellular Response The cellular response to IL-22 is highly dependent on the cell type and the presence of its specific receptor subunits.[5]1. Cell Line Authentication: Ensure the identity and purity of your cell line. 2. Receptor Subunit Expression Analysis: Quantify the mRNA or protein levels of both IL-22R1 and IL-10R2. Both are required for signaling.[2] 3. Check Reagent Quality: Verify the bioactivity of your recombinant IL-22.
Apparent Cytotoxicity or Apoptosis While primarily a pro-survival signal for epithelial cells, the complex downstream effects of IL-22 signaling or prolonged inflammation in certain contexts could indirectly lead to cell death. In some cancer cell lines, inhibition of specific survival pathways can lead to apoptosis.1. Assess Apoptosis Markers: Use assays like Annexin V/PI staining or caspase activity assays to confirm if apoptosis is occurring. 2. Investigate Signaling Pathways: Analyze the activation status of pro-apoptotic pathways (e.g., caspases) and survival pathways (e.g., STAT3, Akt). 3. Consider Indirect Effects: Evaluate if the observed cell death is a secondary effect of a prolonged inflammatory response or nutrient depletion due to hyperproliferation.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action for IL-22?

IL-22 is a member of the IL-10 family of cytokines.[1] It exerts its effects by binding to a heterodimeric receptor complex composed of the IL-22R1 and IL-10R2 subunits.[2] This binding activates the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway, primarily leading to the phosphorylation and activation of STAT3.[1][5] Activated STAT3 translocates to the nucleus and induces the expression of genes involved in cell proliferation, survival, and inflammation.[5] IL-22 can also activate the MAPK and p38 signaling pathways.[1]

2. In which cell types is IL-22 cytotoxicity or a significant cellular response expected?

The effects of IL-22 are primarily observed in non-hematopoietic cells, particularly epithelial and stromal cells in tissues such as the intestines, lungs, liver, and skin.[1] This is because the expression of the IL-22R1 subunit is largely restricted to these cell types.[5] Immune cells generally do not express IL-22R1 and are therefore unresponsive to direct IL-22 stimulation.[5]

3. What are the expected IC50 or EC50 values for IL-22?

IL-22 is a signaling molecule and not a traditional cytotoxic drug, so IC50 values (concentration to inhibit 50% of a biological process) are not typically reported. Instead, its activity is measured by EC50 values (concentration to elicit a 50% maximal response). For instance, a recombinant human IL-22/Fc fusion protein (UTTR1147A) induced STAT3 activation in human colon cell lines with an EC50 in the low picomolar range, demonstrating high potency.[6]

Quantitative Data on IL-22 Effects

Cell LineAssayParameterResultReference
Human Colon Epithelial CellsSTAT3 PhosphorylationEC50 of UTTR1147A (IL-22-Fc)Concentration-dependent activation[6]
Primary Human HepatocytesSTAT3 PhosphorylationEC50 of UTTR1147A (IL-22-Fc)Concentration-dependent activation[6]

Experimental Protocols

Protocol 1: Assessment of IL-22 Induced STAT3 Phosphorylation

Objective: To determine the activation of the STAT3 signaling pathway in response to IL-22 treatment.

Materials:

  • Cell line of interest cultured in appropriate media

  • Recombinant IL-22

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Methodology:

  • Seed cells in a 6-well plate and grow to 70-80% confluency.

  • Starve the cells in serum-free media for 4-6 hours prior to treatment.

  • Treat cells with varying concentrations of IL-22 (e.g., 0, 1, 10, 50, 100 ng/mL) for a short duration (e.g., 15-30 minutes).

  • Wash cells twice with ice-cold PBS.

  • Lyse the cells with 100-200 µL of ice-cold lysis buffer per well.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-STAT3 antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • Strip the membrane and re-probe for total STAT3 and GAPDH to ensure equal loading.

Protocol 2: Cell Viability and Proliferation Assay (MTT Assay)

Objective: To assess the effect of IL-22 on cell viability and proliferation.

Materials:

  • Cell line of interest

  • Complete growth medium

  • Recombinant IL-22

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plate

  • Microplate reader

Methodology:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Replace the medium with fresh medium containing various concentrations of IL-22. Include an untreated control.

  • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Visualizations

IL22_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL22 IL-22 Receptor IL-22R1 IL-10R2 IL22->Receptor JAK1 JAK1 Receptor->JAK1 Activation TYK2 TYK2 Receptor->TYK2 Activation MAPK MAPK Pathway (ERK, p38) Receptor->MAPK Activation STAT3 STAT3 JAK1->STAT3 Phosphorylation TYK2->STAT3 Phosphorylation pSTAT3 p-STAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Response Cellular Response (Proliferation, Survival, Inflammation) MAPK->Response Gene Gene Transcription pSTAT3_dimer->Gene Nuclear Translocation Gene->Response mRNA

Caption: IL-22 signaling pathway.

Experimental_Workflow start Start: Hypothesis IL-22 affects cell line X receptor_check 1. Confirm IL-22R1/IL-10R2 Expression (qPCR/Western) start->receptor_check dose_response 2. Dose-Response Assay (MTT/CellTiter-Glo) receptor_check->dose_response signaling_assay 3. Signaling Pathway Analysis (Western for p-STAT3) dose_response->signaling_assay functional_assay 4. Functional Assays (Apoptosis, Migration) signaling_assay->functional_assay data_analysis 5. Data Analysis and Interpretation functional_assay->data_analysis end Conclusion data_analysis->end

Caption: Experimental workflow for studying IL-22 effects.

References

Technical Support Center: SF-22 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SF-22. This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide guidance for obtaining consistent and reliable results with this compound treatment.

FAQs: Frequently Asked Questions

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, with the chemical name N-[1,1′-Biphenyl]-2-yl-3-[[(2,5-dimethylphenyl)amino]sulfonyl]-4-methyl-benzamide, is a potent and selective antagonist of the Neuropeptide Y (NPY) Y2 receptor. The NPY Y2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαi/o proteins. Upon activation by its endogenous ligand NPY, the Y2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It can also modulate calcium and potassium channels, ultimately leading to the inhibition of neurotransmitter release in the nervous system. As an antagonist, this compound blocks these effects by preventing NPY from binding to the Y2 receptor.

Q2: What are the known off-target effects of this compound?

A2: Radioligand binding studies have shown that this compound can also interact with other targets, including the serotonin receptors 5-HT2B and 5-HT6, as well as the dopamine transporter (DAT)[1]. It is crucial to consider these off-target activities when designing experiments and interpreting results, as they can contribute to the observed biological effects, especially at higher concentrations.

Q3: What is the recommended starting concentration for this compound in cell-based assays?

A3: The reported half-maximal inhibitory concentration (IC50) for this compound at the NPY Y2 receptor is approximately 750 nM[2]. For initial experiments, it is advisable to use a concentration range that brackets this IC50 value. A typical starting range could be from 100 nM to 10 µM. However, the optimal concentration will be cell-type and assay-dependent, and a dose-response experiment is always recommended to determine the most effective concentration for your specific experimental system. To minimize the risk of off-target effects, it is generally recommended to use the lowest effective concentration possible[3].

Q4: What is the recommended solvent and storage condition for this compound?

A4: this compound is a solid that is soluble in dimethyl sulfoxide (DMSO) at a concentration of up to 26 mg/mL[1]. For cell culture experiments, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Stock solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles[2].

Troubleshooting Guide: Inconsistent Results with this compound Treatment

Inconsistent results in cell-based assays using small molecule inhibitors like this compound can arise from a variety of factors. This guide provides a systematic approach to troubleshooting common issues.

Problem Potential Cause Recommended Action
High variability between replicates - Inconsistent cell seeding density.- Edge effects in multi-well plates.- Pipetting errors.- Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of multi-well plates or fill them with a buffer to maintain humidity.- Use calibrated pipettes and proper pipetting techniques.
Loss of this compound activity over time - Compound degradation in solution.- Adsorption to plasticware.- Prepare fresh dilutions of this compound from a frozen stock for each experiment.- Consider using low-binding microplates and pipette tips.
Unexpected or off-target effects - Concentration of this compound is too high, leading to engagement of 5-HT2B, 5-HT6, or DAT.- The experimental cell line expresses high levels of off-target receptors.- Perform a dose-response curve to determine the optimal concentration with the desired effect and minimal off-target activity.- Characterize the expression levels of NPY Y2, 5-HT2B, 5-HT6 receptors, and DAT in your cell model using techniques like qPCR or western blotting.- Use a more selective NPY Y2 receptor antagonist as a control if available.
No observable effect of this compound - Low or no expression of the NPY Y2 receptor in the cell model.- Receptor desensitization or internalization due to prolonged agonist exposure (if applicable).- Incorrect assay conditions.- Confirm NPY Y2 receptor expression in your cells.- If studying antagonism of an agonist, pre-incubate with this compound for a sufficient time before adding the agonist.- Optimize assay parameters such as incubation time and agonist concentration.
Cell toxicity or death - this compound may have cytotoxic effects at high concentrations.- Solvent (DMSO) toxicity.- Perform a cell viability assay (e.g., MTT or trypan blue exclusion) with a range of this compound concentrations.- Ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) and include a vehicle control (medium with the same concentration of DMSO) in your experiments.

Experimental Protocols

General Protocol for a Cell-Based cAMP Assay to Measure this compound Antagonism

This protocol provides a general framework for assessing the antagonist activity of this compound on the NPY Y2 receptor by measuring the inhibition of agonist-induced changes in intracellular cAMP levels.

Materials:

  • Cells expressing the NPY Y2 receptor

  • Cell culture medium

  • This compound

  • NPY or a selective Y2 receptor agonist (e.g., NPY (13-36))

  • Forskolin (optional, to stimulate adenylyl cyclase)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • Assay buffer

  • Multi-well plates (white or black, depending on the assay kit)

Procedure:

  • Cell Seeding: Seed the cells in the appropriate multi-well plates at a density that will result in a confluent monolayer on the day of the experiment. Culture the cells overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions of this compound in assay buffer to achieve the desired final concentrations. Also, prepare a solution of the NPY Y2 receptor agonist.

  • Antagonist Pre-incubation: Remove the cell culture medium and wash the cells with assay buffer. Add the this compound dilutions to the wells and incubate for a period determined by preliminary experiments (e.g., 15-30 minutes) at 37°C. Include a vehicle control (assay buffer with the same final concentration of DMSO).

  • Agonist Stimulation: Add the NPY Y2 receptor agonist to the wells at a concentration that elicits a submaximal response (e.g., EC80) to allow for the detection of antagonist effects. Incubate for a time sufficient to induce a measurable change in cAMP levels (e.g., 15-30 minutes) at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP levels against the concentration of this compound. Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.

Signaling Pathways and Troubleshooting Logic

NPY Y2 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the NPY Y2 receptor and the point of inhibition by this compound.

NPY_Y2_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NPY NPY Y2R NPY Y2 Receptor NPY->Y2R Binds Gi_protein Gαi/o Protein Y2R->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits Ca_channel Ca2+ Channels Gi_protein->Ca_channel Inhibits K_channel K+ Channels Gi_protein->K_channel Activates cAMP cAMP AC->cAMP Reduces PKA PKA cAMP->PKA Activates Neurotransmitter_Release Neurotransmitter Release Ca_channel->Neurotransmitter_Release Inhibits SF22 This compound SF22->Y2R Blocks

Caption: NPY Y2 receptor signaling pathway and inhibition by this compound.

Troubleshooting Workflow for Inconsistent this compound Results

This flowchart provides a logical sequence of steps to diagnose and resolve issues encountered during experiments with this compound.

Troubleshooting_Workflow start Inconsistent Results with this compound check_basics Review Experimental Protocol - Cell seeding density - Pipetting accuracy - Reagent preparation start->check_basics basics_ok Basics OK? check_basics->basics_ok revise_protocol Revise Protocol and Repeat basics_ok->revise_protocol No check_compound Evaluate this compound Integrity - Fresh stock solution? - Proper storage? - Solubility issues? basics_ok->check_compound Yes revise_protocol->check_basics compound_ok Compound OK? check_compound->compound_ok new_compound Prepare Fresh this compound Stock compound_ok->new_compound No check_cell_line Characterize Cell Line - NPY Y2 receptor expression? - Off-target receptor expression? - Passage number? compound_ok->check_cell_line Yes new_compound->check_compound cell_line_ok Cell Line Suitable? check_cell_line->cell_line_ok new_cell_line Select/Engineer a More Suitable Cell Line cell_line_ok->new_cell_line No optimize_assay Optimize Assay Parameters - this compound concentration range - Incubation time - Agonist concentration (if any) cell_line_ok->optimize_assay Yes new_cell_line->check_cell_line end Consistent Results optimize_assay->end

Caption: Troubleshooting workflow for this compound experiments.

References

Validation & Comparative

Validating the Apoptogenic Effects of SF-22 (Sodium Formate) with a Caspase-3 Secondary Assay: A Comparison with Glutamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of SF-22 (Sodium Formate), a compound known to induce cytotoxicity, with the well-established neurotoxic agent, Glutamate. The focus is on validating the primary cytotoxic effects of this compound through a secondary assay that confirms the mechanism of cell death as apoptosis. This guide presents supporting experimental data, detailed protocols, and visual diagrams of the involved signaling pathways and experimental workflows.

Comparative Analysis of this compound (Sodium Formate) and Glutamate

The primary effect of both this compound (Sodium Formate) and Glutamate on neuronal cells, such as the HT22 hippocampal cell line, is the induction of cytotoxicity leading to cell death. The primary method to quantify this effect is often a cell viability assay, such as the MTT assay, which measures the metabolic activity of cells. A decrease in metabolic activity is correlated with a loss of cell viability.

To validate that the observed cytotoxicity is due to apoptosis, a programmed form of cell death, a secondary assay measuring the activity of key apoptotic executioner enzymes is employed. Caspase-3 is a critical effector caspase in the apoptotic signaling cascade. An increase in caspase-3 activity is a hallmark of apoptosis.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound (Sodium Formate) and Glutamate on the viability of neuronal cells (HT22 or comparable cell lines) as determined by the primary MTT assay, and the corresponding activation of Caspase-3 as a secondary validation.

Table 1: Primary Assay - Effect of this compound (Sodium Formate) and Glutamate on Cell Viability (MTT Assay)

CompoundConcentrationCell Viability (%)
Control 0 mM100%
This compound (Sodium Formate) 15 mM~75%
30 mM~50%
Glutamate 5 mM~50%
10 mM~44%

Note: Data is representative and compiled from published studies. Actual results may vary based on specific experimental conditions.

Table 2: Secondary Assay - Validation of Apoptosis via Caspase-3 Activity

CompoundConcentrationFold Increase in Caspase-3 Activity
Control 0 mM1.0
This compound (Sodium Formate) 30 mMSignificant Increase
Glutamate 10 mMSignificant Increase

Note: The term "Significant Increase" indicates a statistically relevant rise in caspase-3 activity compared to the control, confirming an apoptotic mechanism. Specific fold-increase values can be quantified using a colorimetric or fluorometric caspase-3 assay.

Experimental Protocols

Primary Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

This assay is a colorimetric method used to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Methodology:

  • Cell Seeding: Plate HT22 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (Sodium Formate) or Glutamate for the desired experimental time (e.g., 24 hours). Include untreated cells as a control.

  • MTT Incubation: After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the cell viability as a percentage of the control (untreated cells).

Secondary Assay: Caspase-3 Colorimetric Assay

This assay quantifies the activity of caspase-3 by detecting the cleavage of a specific colorimetric substrate.

Methodology:

  • Cell Lysis: Following treatment with this compound or Glutamate, harvest the cells and lyse them using a chilled lysis buffer.

  • Protein Quantification: Determine the total protein concentration of each cell lysate using a standard protein assay (e.g., Bradford or BCA assay) to ensure equal protein loading.

  • Caspase-3 Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Initiate the reaction by adding the caspase-3 substrate (e.g., DEVD-pNA).

  • Incubation: Incubate the plate at 37°C for 1-2 hours, allowing the active caspase-3 to cleave the substrate and release the chromophore p-nitroaniline (pNA).

  • Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the fold-increase in caspase-3 activity relative to the untreated control after normalizing for protein concentration.

Visualizations

Experimental Workflow

G cluster_primary Primary Assay cluster_secondary Secondary Assay start HT22 Cell Culture treat Treat with this compound or Glutamate start->treat mtt MTT Assay treat->mtt viability Measure Cell Viability mtt->viability caspase Caspase-3 Activity Assay viability->caspase apoptosis Confirm Apoptosis caspase->apoptosis

Caption: Workflow for validating cytotoxicity with a secondary apoptosis assay.

Signaling Pathway for Apoptosis Induction

G SF22 This compound (Sodium Formate) or Glutamate Stress Cellular Stress (e.g., Oxidative Stress) SF22->Stress Mito Mitochondria Stress->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified intrinsic pathway of apoptosis induction.

The Dichotomous Role of FBXO22 in Cancer: A Comparative Analysis Across Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

A Comprehensive guide for researchers, scientists, and drug development professionals on the context-dependent efficacy of targeting F-box protein 22 (FBXO22) in various cancer cell lines.

F-box protein 22 (FBXO22), a substrate recognition component of the SCF (Skp1-Cullin-1-F-box) E3 ubiquitin ligase complex, has emerged as a critical regulator in the development and progression of numerous cancers. However, its role is notably complex and context-dependent, acting as both an oncogene and a tumor suppressor in different malignancies. This guide provides a comparative analysis of FBXO22's efficacy across various cancer cell lines, supported by experimental data, to aid researchers in navigating its therapeutic potential.

Unveiling the Dual Nature of FBXO22

FBXO22 exerts its influence by targeting a wide array of substrate proteins for ubiquitination and subsequent proteasomal degradation. These substrates include key regulators of cell cycle, apoptosis, epithelial-mesenchymal transition (EMT), and immune response.[1][2] The decision of whether FBXO22 promotes or suppresses tumorigenesis appears to be dictated by the specific cellular context and the primary substrates it targets within a particular cancer type.

In some cancers, such as breast and lung cancer, FBXO22 has been shown to promote proliferation.[2] Conversely, it can suppress migration and metastasis in breast cancer and renal cell carcinoma.[1][2] This paradoxical behavior underscores the importance of a cell-line-specific understanding of FBXO22's function before considering it as a therapeutic target.

Comparative Efficacy of Targeting FBXO22 Across Cancer Cell Lines

The following tables summarize the observed effects of modulating FBXO22 expression (via overexpression or knockdown) in various cancer cell lines. These studies highlight the diverse and often opposing roles of FBXO22.

Table 1: Effects of FBXO22 Overexpression on Cancer Cell Lines
Cell LineCancer TypeKey FindingsReference(s)
A549 Non-Small Cell Lung CancerIncreased sensitivity to ionizing radiation and cisplatin.[1]
Calu1 Non-Small Cell Lung CancerIncreased sensitivity to ionizing radiation and cisplatin.[1]
MDAMB231 Breast CancerIncreased sensitivity to ionizing radiation.[1]
MCF7 Breast CancerIncreased sensitivity to ionizing radiation.[1]
HCT116 Colon CancerIncreased sensitivity to ionizing radiation.[1]
SiHa Cervical CancerEnhanced cell viability and colony formation; promoted G1/S phase progression and inhibited apoptosis.[3]
C33A Cervical CancerEnhanced cell viability and colony formation; promoted G1/S phase progression and inhibited apoptosis.[3]
HO8910 Epithelial Ovarian CancerIncreased cell proliferation.[4]
OVCAR3 Epithelial Ovarian CancerIncreased cell proliferation.[4]
KYSE150 Esophageal CancerIncreased cell migration and invasion.[5]
Table 2: Effects of FBXO22 Knockdown on Cancer Cell Lines
Cell LineCancer TypeKey FindingsReference(s)
A549 Non-Small Cell Lung CancerDecreased sensitivity to ionizing radiation.[1]
MDA-MB-231 Breast CancerIncreased cell invasiveness.[6][7]
4T1 Mouse Breast CancerIncreased breast tumor cell metastasis to the lung.[7][8]
SiHa Cervical CancerInhibited cell viability and colony formation; induced apoptosis.[3]
C33A Cervical CancerInhibited cell viability and colony formation; induced apoptosis.[3]
HO8910 Epithelial Ovarian CancerInhibited cell growth.[4]
OVCAR3 Epithelial Ovarian CancerInhibited cell growth.[4]
Melanoma cell lines MelanomaInhibited cell migration, invasion, and angiogenesis.[9]
Chondrosarcoma cell lines ChondrosarcomaAbated proliferation and migration; facilitated apoptosis.[10]
Osteosarcoma cell lines OsteosarcomaInhibited cell proliferation, migration, and invasion.[11]
EC9706 Esophageal CancerDelayed wound closure (reduced migration).[5]
KYSE150 Esophageal CancerDelayed wound closure (reduced migration).[5]

Key Signaling Pathways Modulated by FBXO22

The multifaceted role of FBXO22 stems from its regulation of numerous signaling pathways critical to cancer progression. Understanding these pathways is crucial for predicting the outcome of targeting FBXO22 in a given cell line.

One of the key mechanisms involves the degradation of Programmed Death-Ligand 1 (PD-L1). By ubiquitinating and degrading PD-L1, FBXO22 can sensitize non-small cell lung cancer (NSCLC) cells to DNA-damaging agents like ionizing radiation and cisplatin.[1][12] This suggests a potential synergistic effect of targeting the FBXO22-PD-L1 axis with conventional cancer therapies.

In breast cancer, FBXO22 has been shown to target SNAIL, a master regulator of EMT, for degradation in a GSK3β-dependent manner.[13] This action suppresses EMT, cell motility, and invasion.[13] Additionally, FBXO22 targets the oncoprotein HDM2 for degradation, which in turn inhibits breast cancer cell invasion and metastasis.[6][7]

Conversely, in cervical cancer, FBXO22 promotes tumorigenesis by targeting the cyclin-dependent kinase inhibitor p57Kip2 for ubiquitination and degradation, leading to increased cell proliferation.[3] In epithelial ovarian cancer, FBXO22 has been found to promote growth and metastasis and inhibit autophagy through the MAPK/ERK pathway.[4][14] Furthermore, in esophageal cancer, FBXO22 enhances proliferation, migration, and invasion by activating the WNT/β-catenin signaling pathway.[5]

FBXO22_Signaling_Pathways cluster_pro_tumorigenic Pro-Tumorigenic Roles cluster_anti_tumorigenic Anti-Tumorigenic Roles FBXO22_pro FBXO22 p57Kip2 p57Kip2 FBXO22_pro->p57Kip2 Degrades WNT_beta_catenin WNT/β-catenin FBXO22_pro->WNT_beta_catenin Activates MAPK_ERK MAPK/ERK FBXO22_pro->MAPK_ERK Activates Proliferation_pro Proliferation p57Kip2->Proliferation_pro Inhibits WNT_beta_catenin->Proliferation_pro Metastasis_pro Metastasis WNT_beta_catenin->Metastasis_pro MAPK_ERK->Proliferation_pro MAPK_ERK->Metastasis_pro FBXO22_anti FBXO22 PDL1 PD-L1 FBXO22_anti->PDL1 Degrades SNAIL SNAIL (EMT) FBXO22_anti->SNAIL Degrades HDM2 HDM2 FBXO22_anti->HDM2 Degrades Therapy_Sensitivity Therapy Sensitivity PDL1->Therapy_Sensitivity Reduces Metastasis_anti Metastasis SNAIL->Metastasis_anti Promotes HDM2->Metastasis_anti Promotes

Fig. 1: Dual roles of FBXO22 in cancer signaling pathways.

Experimental Protocols

The following outlines the general methodologies employed in the cited studies to assess the efficacy of targeting FBXO22.

Cell Culture and Transfection

Cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. For knockdown experiments, cells were transfected with small interfering RNAs (siRNAs) targeting FBXO22 or with short hairpin RNA (shRNA) constructs. For overexpression studies, cells were transfected with plasmids containing the FBXO22 cDNA.

Proliferation and Viability Assays

Cell proliferation was commonly measured using the Cell Counting Kit-8 (CCK-8) assay, which is based on the bioreduction of a tetrazolium salt to a formazan dye by metabolically active cells. Cell viability can also be assessed by trypan blue exclusion assays.

Migration and Invasion Assays
  • Wound Healing Assay: A scratch was made in a confluent cell monolayer, and the rate of closure of the "wound" was monitored over time to assess cell migration.

  • Transwell Assay: Cells were seeded in the upper chamber of a Transwell insert. For invasion assays, the insert was coated with Matrigel. The number of cells that migrated or invaded through the pores to the lower chamber was quantified.

Apoptosis Assays

Apoptosis was typically detected by flow cytometry using Annexin V and propidium iodide (PI) staining. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.

Western Blotting

Western blotting was used to confirm the overexpression or knockdown of FBXO22 and to assess the protein levels of its downstream targets (e.g., PD-L1, SNAIL, HDM2, p57Kip2).

Experimental_Workflow cluster_assays Functional Assays start Cancer Cell Line Selection transfection Transfection (siRNA for knockdown or plasmid for overexpression) start->transfection confirmation Confirmation of FBXO22 Modulation (Western Blot) transfection->confirmation proliferation Proliferation/Viability (CCK-8 Assay) confirmation->proliferation migration Migration/Invasion (Wound Healing, Transwell) confirmation->migration apoptosis Apoptosis (Annexin V/PI Staining) confirmation->apoptosis analysis Data Analysis and Comparison proliferation->analysis migration->analysis apoptosis->analysis conclusion Conclusion on FBXO22 Efficacy in the Specific Cell Line analysis->conclusion

Fig. 2: General experimental workflow for assessing FBXO22 efficacy.

Therapeutic Strategies and Future Directions

While there are currently no established small molecule inhibitors that directly target FBXO22, recent research has opened new avenues for therapeutic intervention.[15] One promising strategy is the development of "molecular glues" or PROTACs (Proteolysis Targeting Chimeras) that can recruit FBXO22 to degrade specific oncoproteins. For instance, Amphista Therapeutics is developing "Targeted Glues™" that induce the proximity of the TEAD oncoprotein to FBXO22, leading to TEAD degradation.[16] This approach leverages the endogenous E3 ligase activity of FBXO22 for therapeutic benefit.

Given the dual role of FBXO22, a thorough understanding of its function in a specific cancer context is paramount. For cancers where FBXO22 acts as a tumor suppressor, strategies to enhance its expression or activity could be beneficial. Conversely, in cancers where FBXO22 is oncogenic, its inhibition or the development of therapies that are effective in the presence of high FBXO22 levels would be more appropriate.

The comparative data presented in this guide highlight the critical need for careful cell line selection and a deep mechanistic understanding when investigating FBXO22 as a potential therapeutic target. Future research should focus on identifying the key determinants that switch the function of FBXO22 between a tumor promoter and a suppressor to enable the development of more precise and effective cancer therapies.

References

Unraveling the Specificity of SF-22: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Awaiting Target Identification for Comprehensive Review

Efforts to compile a comprehensive comparison guide on the specificity of the molecule designated "SF-22" have been impeded by the absence of publicly available information identifying its primary biological target. Extensive searches of scientific literature and drug development databases did not yield specific data for a compound with this identifier.

The specificity of a therapeutic candidate is a cornerstone of its preclinical evaluation, determining its potential for on-target efficacy versus off-target toxicity.[1] A thorough assessment requires a known primary target to benchmark against other cellular interactions.

To proceed with a detailed comparative analysis, we request our audience of researchers, scientists, and drug development professionals to provide the primary molecular target of this compound.

In anticipation of this information, we present a template for the requested comparison guide, illustrating the methodologies and data presentation that will be employed. This framework is designed to be populated with specific data for this compound and its relevant alternatives once the target is identified. For the purpose of this template, we will use a hypothetical target, "Kinase X."

Template: A Comparative Guide to the Specificity of Kinase X Inhibitors

This guide provides a comparative analysis of the specificity of this compound against other known inhibitors of Kinase X, a critical enzyme in the "Pathway Y" signaling cascade. Dysregulation of Kinase X is implicated in the progression of various malignancies.

Quantitative Specificity Profile

The following table summarizes the inhibitory activity and selectivity of this compound in comparison to two alternative Kinase X inhibitors, Compound A and Compound B. Data is compiled from biochemical and cellular assays.

Compound Primary Target IC50 (nM) vs. Kinase X Selectivity Score (S-Score) Off-Target Kinases Inhibited >50% at 1µM
This compound Kinase X[Data Pending][Data Pending][Data Pending]
Compound A Kinase X15150Kinase Z, Kinase W
Compound B Kinase X5050Kinase Z, Kinase V, Kinase U
  • IC50: The half-maximal inhibitory concentration, indicating the potency of the compound against its primary target.

  • Selectivity Score (S-Score): A quantitative measure of selectivity, often calculated based on the number of off-target kinases inhibited at a certain threshold concentration. A higher score indicates greater selectivity.

Experimental Methodologies

The data presented in this guide are derived from the following key experimental protocols, which are standard in the field for assessing kinase inhibitor specificity.

1. Biochemical Kinase Assay

  • Objective: To determine the direct inhibitory activity of the compound against a purified enzyme.

  • Protocol:

    • Recombinant human Kinase X is incubated with a specific peptide substrate and ATP.

    • Test compounds (this compound, Compound A, Compound B) are added at varying concentrations.

    • The reaction is allowed to proceed for a set time at a controlled temperature.

    • The amount of phosphorylated substrate is quantified, often using methods like luminescence-based assays (e.g., ADP-Glo) or fluorescence-based assays (e.g., TR-FRET).[2][3]

    • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

2. Cellular Target Engagement Assay (e.g., Cellular Thermal Shift Assay - CETSA)

  • Objective: To confirm that the compound binds to its intended target within a cellular context.[4][5][6]

  • Protocol:

    • Intact cells expressing Kinase X are treated with the test compound or a vehicle control.

    • The cells are heated to a range of temperatures, causing protein denaturation and aggregation.

    • Cells are lysed, and the soluble protein fraction is separated from the aggregated fraction by centrifugation.

    • The amount of soluble Kinase X remaining at each temperature is quantified by methods such as Western blotting or immunoassays (e.g., HTRF, AlphaLISA).[6][7]

    • Binding of the compound stabilizes the protein, resulting in a higher melting temperature compared to the vehicle control.[6]

3. Proteomics-Based Off-Target Profiling

  • Objective: To identify unintended protein targets of the compound across the proteome.

  • Protocol:

    • Cell lysates are treated with the test compound immobilized on a matrix or with a clickable chemical probe version of the compound.

    • Proteins that bind to the compound are isolated.

    • The isolated proteins are identified and quantified using liquid chromatography-mass spectrometry (LC-MS/MS).[8]

    • This unbiased approach can reveal unexpected off-targets and provide a comprehensive view of selectivity.[9][10]

Visualizations

Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Upstream_Kinase Upstream_Kinase Receptor->Upstream_Kinase Kinase_X Kinase_X Upstream_Kinase->Kinase_X Downstream_Effector Downstream_Effector Kinase_X->Downstream_Effector Transcription_Factor Transcription_Factor Downstream_Effector->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression This compound This compound This compound->Kinase_X Inhibition cluster_biochem Biochemical Assays cluster_cellular Cellular Assays cluster_proteomics Proteomics Kinase_Panel Kinase Panel Screening (>400 kinases) IC50_Determination IC50 Determination for Hits Kinase_Panel->IC50_Determination CETSA Cellular Thermal Shift Assay (Target Engagement) IC50_Determination->CETSA Phospho_Flow Phospho-Flow Cytometry (Pathway Inhibition) CETSA->Phospho_Flow Chemoproteomics Chemoproteomics (Off-Target ID) Phospho_Flow->Chemoproteomics End Specificity Profile Chemoproteomics->End Start This compound Start->Kinase_Panel

References

A Researcher's Guide to Phosphokinase Antibody Arrays: Reproducibility and Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the ability to reliably measure changes in protein phosphorylation is critical for understanding cellular signaling and evaluating the efficacy of targeted therapies. Phosphokinase antibody arrays have emerged as a popular tool for the simultaneous detection of multiple phosphorylation events. This guide provides an objective comparison of these arrays with alternative methods, supported by available data on their reproducibility and detailed experimental protocols.

Comparative Analysis of Phosphoproteomic Methods

Choosing the right technology to study protein phosphorylation depends on various factors, including the specific research question, sample availability, and desired throughput. Below is a comparative overview of phosphokinase antibody arrays, mass spectrometry, and traditional immunoassays like Western blotting and ELISA.

FeaturePhosphokinase Antibody ArrayMass Spectrometry (LC-MS/MS)Western Blot / ELISA
Throughput High (simultaneous analysis of tens to hundreds of targets)Very High (can identify thousands of phosphosites)Low (typically one target per experiment)
Reproducibility Good, with intra-assay CVs generally low for replicate spots. Inter-assay variability can be higher and requires careful normalization.Can be variable, influenced by sample preparation, instrument performance, and data analysis pipelines.Generally good for established assays, but can be variable depending on antibody quality and user technique.
Sensitivity High, comparable to ELISA.[1]High, but can be limited by the abundance of the phosphopeptide.Moderate to high, dependent on antibody affinity and detection method.
Quantification Semi-quantitative (relative changes in phosphorylation).Quantitative (can provide absolute or relative quantification).Semi-quantitative (Western blot) to quantitative (ELISA).
Cost per Sample Moderate to high, depending on the array density.High, requires expensive instrumentation and specialized expertise.Low to moderate, but can become costly for analyzing many targets.
Hypothesis-driven Yes, limited to the antibodies on the array.No, allows for discovery of novel phosphorylation events.Yes, focused on specific targets.
Sample Requirement Low to moderate (typically 50-1000 µg of cell lysate).[2]Moderate to high, depending on the depth of analysis required.Low to moderate per target.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for ensuring the reproducibility of findings. Below are methodologies for phosphokinase antibody arrays and a brief overview of alternative techniques.

Detailed Protocol for a Membrane-Based Phosphokinase Antibody Array

This protocol is a generalized procedure for a common type of phosphokinase antibody array.[3][4]

1. Sample Preparation (Cell Lysate): a. Grow and treat cells as required for the experiment. b. Wash cells with ice-cold PBS. c. Solubilize cells in lysis buffer containing protease and phosphatase inhibitors at a concentration of 1 x 10^7 cells/mL.[3] d. Gently rock the lysates at 4°C for 30 minutes. e. Centrifuge the lysates at 14,000 x g for 5 minutes to pellet cellular debris. f. Transfer the supernatant to a new tube and determine the protein concentration. Lysates can be used immediately or stored at -70°C.

2. Array Blocking and Incubation: a. Bring all kit components to room temperature. b. Place the antibody array membranes in the provided multi-dish wells. c. Add blocking buffer to each well, ensuring the membranes are fully submerged, and incubate for 1 hour at room temperature on a rocking platform. d. Aspirate the blocking buffer. e. Dilute the cell lysates to the desired concentration in array buffer. f. Add the diluted cell lysates to the membranes and incubate overnight at 4°C on a rocking platform.

3. Detection: a. Aspirate the cell lysate. b. Wash the membranes three times with wash buffer for 10 minutes each on a rocking platform. c. Prepare the detection antibody cocktail as per the manufacturer's instructions. d. Add the detection antibody cocktail to the membranes and incubate for 2 hours at room temperature on a rocking platform. e. Wash the membranes three times with wash buffer for 10 minutes each. f. Prepare the Streptavidin-HRP solution and add it to the membranes. Incubate for 30 minutes at room temperature on a rocking platform. g. Wash the membranes three times with wash buffer for 10 minutes each.

4. Signal Detection and Analysis: a. Prepare the chemiluminescent detection reagents. b. Place the membranes on a plastic sheet protector and add the chemiluminescent reagents. c. Image the membranes using a CCD camera or X-ray film. d. Quantify the spot intensities using densitometry software. e. Normalize the signals using the positive controls on the array to compare results across different arrays.[2]

Overview of Alternative Protocols
  • Mass Spectrometry (LC-MS/MS): This technique involves the enzymatic digestion of proteins into peptides, followed by enrichment of phosphopeptides. The enriched peptides are then separated by liquid chromatography and analyzed by a mass spectrometer to identify the sequence and phosphorylation site.

  • Western Blotting: Proteins from cell lysates are separated by size using gel electrophoresis and transferred to a membrane. The membrane is then incubated with a primary antibody specific to the phosphorylated protein of interest, followed by a secondary antibody conjugated to an enzyme for detection.

  • ELISA (Enzyme-Linked Immunosorbent Assay): A plate is coated with a capture antibody that binds the protein of interest. The cell lysate is added, and a detection antibody, also specific to the phosphorylated target, is used to quantify the amount of phosphoprotein present, typically through a colorimetric or fluorescent readout.

Key Signaling Pathways and Visualization

Phosphokinase antibody arrays are frequently used to investigate key signaling pathways implicated in cell proliferation, survival, and differentiation. Below are diagrams of two of the most commonly studied pathways.

MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Grb2 Grb2 RTK->Grb2 GrowthFactor Growth Factor GrowthFactor->RTK SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation

MAPK/ERK Signaling Pathway

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (e.g., IGFR) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTOR mTOR Akt->mTOR CellCycle Cell Cycle Progression, Survival, Growth mTOR->CellCycle

PI3K/Akt Signaling Pathway

References

Unveiling the Mechanism of SF-22: A Comparative Guide to NPY Y2 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the mechanism of action for SF-22, a potent and selective Neuropeptide Y (NPY) Y2 receptor antagonist. Through objective comparisons with other key antagonists and detailed experimental data, this document serves as a critical resource for researchers investigating the NPY system and developing novel therapeutics.

Performance Comparison of NPY Y2 Receptor Antagonists

The following tables summarize the in vitro pharmacological profiles of this compound and two well-characterized alternative NPY Y2 receptor antagonists, BIIE 0246 and JNJ-31020028. This data facilitates a direct comparison of their binding affinities, functional potencies, and selectivity for the human NPY Y2 receptor.

Table 1: Comparative Binding Affinities (Ki) and Functional Potencies (IC50) at the Human NPY Y2 Receptor

CompoundBinding Affinity (Ki) (nM)Functional Potency (IC50) (nM)Assay Type for Potency
This compound 60.3750cAMP Biosensor Assay
BIIE 02468 - 153.3Radioligand Binding ([¹²⁵I]NPY)
JNJ-31020028~8.5 (pIC50 = 8.07)~8.5 (pIC50 = 8.07)Radioligand Binding ([¹²⁵I]PYY)

Table 2: Selectivity Profile against other Human NPY Receptors

CompoundY1 Receptor (Ki or % inhibition @ 10µM)Y4 Receptor (Ki or % inhibition @ 10µM)Y5 Receptor (Ki or % inhibition @ 10µM)
This compound No significant activity up to 50 µM>100-fold selective over Y1, Y4, Y5>100-fold selective over Y1, Y4, Y5
BIIE 0246>10,000 nM>10,000 nM>10,000 nM
JNJ-31020028>100-fold selective>100-fold selective>100-fold selective

Mechanism of Action: NPY Y2 Receptor Signaling Pathway

This compound exerts its effects by antagonizing the Neuropeptide Y (NPY) Y2 receptor, a presynaptic G-protein coupled receptor (GPCR). The Y2 receptor is primarily coupled to the Gi/o family of G-proteins. Upon activation by endogenous ligands like NPY and Peptide YY (PYY), the Y2 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, Y2 receptor activation modulates intracellular calcium concentrations and can influence other downstream signaling pathways. By blocking this receptor, this compound prevents these downstream effects, thereby modulating neurotransmitter release and other physiological processes regulated by the NPY system.

NPY_Y2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_SF22 This compound Action NPY/PYY NPY / PYY Y2R NPY Y2 Receptor NPY/PYY->Y2R binds G_protein Gi/o Protein (α, βγ subunits) Y2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits (αi) Ca_channel Ca²⁺ Channels G_protein->Ca_channel modulates (βγ) PLC PLC G_protein->PLC activates (βγ) cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Ca_ion Ca_channel->Ca_ion influx/efflux Neurotransmitter_release Neurotransmitter Release Ca_ion->Neurotransmitter_release modulates IP3 IP3 PLC->IP3 generates DAG DAG PLC->DAG generates PIP2 PIP2 PIP2->PLC IP3->Ca_ion release from stores PKC PKC DAG->PKC activates ERK ERK PKC->ERK activates ERK->CREB phosphorylates Gene_expression Gene Expression CREB->Gene_expression regulates SF22 This compound SF22->Y2R antagonizes

Figure 1. NPY Y2 Receptor Signaling Pathway and Site of this compound Action.

Experimental Protocols

Detailed methodologies for the key assays used to characterize this compound and its alternatives are provided below. These protocols are foundational for the cross-validation of their mechanism of action.

Radioligand Binding Assay for NPY Y2 Receptor

This assay quantifies the affinity of a compound for the NPY Y2 receptor by measuring its ability to displace a radiolabeled ligand.

Experimental Workflow:

Radioligand_Binding_Workflow start Start prep_membranes Prepare cell membranes expressing NPY Y2 receptor start->prep_membranes incubation Incubate membranes with radiolabeled ligand (e.g., [¹²⁵I]PYY) and varying concentrations of test compound (this compound) prep_membranes->incubation separation Separate bound from free radioligand by rapid filtration incubation->separation quantification Quantify radioactivity of bound ligand using a gamma counter separation->quantification analysis Analyze data to determine IC50 and calculate Ki value quantification->analysis end End analysis->end

Figure 2. Workflow for NPY Y2 Receptor Radioligand Binding Assay.

Detailed Steps:

  • Membrane Preparation: Cell membranes from a cell line stably expressing the human NPY Y2 receptor (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.

  • Assay Buffer: A suitable binding buffer is prepared, typically containing Tris-HCl, MgCl2, and a protease inhibitor cocktail.

  • Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled NPY Y2 receptor agonist (e.g., [¹²⁵I]Peptide YY) and a range of concentrations of the test compound (this compound). Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled NPY agonist.

  • Filtration: The incubation mixture is rapidly filtered through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assay: cAMP Accumulation

This assay measures the ability of a compound to antagonize the agonist-induced inhibition of cAMP production, a key downstream effect of Y2 receptor activation.

Experimental Workflow:

cAMP_Assay_Workflow start Start cell_plating Plate cells expressing NPY Y2 receptor start->cell_plating pre_incubation Pre-incubate cells with varying concentrations of test compound (this compound) cell_plating->pre_incubation stimulation Stimulate cells with an adenylyl cyclase activator (e.g., Forskolin) and an NPY Y2 receptor agonist pre_incubation->stimulation lysis_and_detection Lyse cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) stimulation->lysis_and_detection analysis Analyze data to determine the IC50 of the antagonist lysis_and_detection->analysis end End analysis->end

Figure 3. Workflow for cAMP Accumulation Functional Assay.

Detailed Steps:

  • Cell Culture: Cells expressing the NPY Y2 receptor are cultured to an appropriate density and seeded into 96- or 384-well plates.

  • Compound Pre-incubation: The cells are pre-incubated with various concentrations of the antagonist (this compound) for a defined period.

  • Stimulation: The cells are then stimulated with a fixed concentration of an NPY Y2 receptor agonist (e.g., NPY or PYY) in the presence of an adenylyl cyclase activator like Forskolin. Forskolin raises the basal cAMP level, allowing for a more robust measurement of its inhibition by the Y2 agonist.

  • cAMP Measurement: After the stimulation period, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of cAMP production is quantified. The data are plotted as a dose-response curve, and the IC50 value for the antagonist is determined.

Navigating the Structural Landscape of SETD2 Inhibition: A Comparative Guide to Analog Design

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a small molecule and its biological activity is paramount. This guide provides a comparative analysis of the structural activity relationships (SAR) of analogs targeting the SETD2 methyltransferase, a critical enzyme in epigenetic regulation and a promising target in oncology.

The discovery of potent and selective SETD2 inhibitors has been a significant focus in the development of novel cancer therapeutics. This guide synthesizes key findings from published preclinical studies to illuminate the structural modifications that enhance inhibitory activity and improve pharmacokinetic properties of SETD2 inhibitor analogs.

Comparative Activity of SETD2 Inhibitor Analogs

The following table summarizes the in vitro activity of key SETD2 inhibitor analogs, providing a quantitative comparison of their potency. The data is compiled from seminal publications in the field.

Compound IDModification from Parent ScaffoldSETD2 Biochemical IC50 (nM)H3K36me3 Cellular IC50 (nM)Reference
2 2-Amidoindole core22,100-[1]
3 Addition of a piperazine moiety to compound 2--[2]
3-F Fluorination of the aniline ring in an analog of compound 31241[3]
Analog of 2 Lacking electron-withdrawing group18235[3]
EPZ-719 Saturation of the aniline ring to a cis-cyclohexane--[2]
EZM0414 Conformational design-driven evolution of EPZ-719--[4]

Key Structural Insights and SAR Summary

The exploration of the SAR of SETD2 inhibitors has revealed several critical molecular features that govern their activity:

  • Indole Moiety: The indole core is a crucial structural element, positioning itself deep within the lysine-binding channel of SETD2. Modifications to the indole ring have been extensively explored to optimize interactions with the protein.[1]

  • Aniline and Cyclohexane Rings: Early leads contained an aniline motif. While contributing to potency, this group was associated with suboptimal pharmacokinetic properties. Saturation of the aniline ring to a cis-cyclohexane, as seen in the development of EPZ-719, significantly improved physicochemical properties without compromising inhibitory activity.[2]

  • Electron-Withdrawing Groups: The addition of electron-withdrawing groups, such as fluorine, to the core structure has been shown to enhance cellular potency. For instance, the fluorinated analog 3-F demonstrated a 6-fold increase in cellular potency compared to its non-fluorinated counterpart.[3]

  • Conformational Rigidity: The evolution of these inhibitors, leading to molecules like EZM0414, has been driven by conformational design. By rigidifying the molecule into a preferred binding conformation, both potency and selectivity can be improved.[4]

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, the following are detailed methodologies for key experiments cited in the development of SETD2 inhibitors.

SETD2 Biochemical Assay

The inhibitory activity of compounds against the SETD2 enzyme is typically determined using a biochemical assay. A common method involves the following steps:

  • Enzyme and Substrate Preparation: Recombinant human SETD2 enzyme and a histone H3 peptide substrate are prepared in an appropriate assay buffer.

  • Compound Incubation: The test compounds are serially diluted and incubated with the SETD2 enzyme and the peptide substrate.

  • Methyltransferase Reaction: The reaction is initiated by the addition of the cofactor S-adenosylmethionine (SAM). The mixture is incubated to allow for the methylation of the histone peptide.

  • Detection: The level of histone methylation is quantified. This can be achieved through various methods, including radiometric assays that measure the transfer of a radiolabeled methyl group from SAM, or through antibody-based detection methods such as ELISA or homogeneous time-resolved fluorescence (HTRF).

  • IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curves.

Cellular H3K36me3 Assay (In-Cell Western)

To assess the ability of compounds to inhibit SETD2 activity within a cellular context, an In-Cell Western (ICW) assay is frequently employed:

  • Cell Culture and Treatment: A relevant cell line (e.g., a multiple myeloma cell line) is seeded in microplates and treated with various concentrations of the test compounds for a defined period.

  • Cell Fixation and Permeabilization: The cells are fixed with formaldehyde and then permeabilized with a detergent-containing buffer to allow for antibody entry.

  • Antibody Incubation: The cells are incubated with a primary antibody specific for the H3K36me3 mark, followed by a fluorescently labeled secondary antibody. A second antibody for a housekeeping protein (e.g., total histone H3) is used for normalization.

  • Signal Detection: The fluorescence intensity is measured using an imaging system.

  • IC50 Calculation: The cellular IC50 value, representing the concentration of the compound that reduces the H3K36me3 signal by 50%, is determined from the concentration-response curves.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the SETD2 signaling pathway and a typical experimental workflow for evaluating SETD2 inhibitors.

SETD2_Signaling_Pathway SETD2 SETD2 H3K36me3 H3K36me3 SETD2->H3K36me3 Methylation H3K36me2 H3K36me2 H3K36me2->SETD2 Transcription_Elongation Transcription Elongation H3K36me3->Transcription_Elongation Splicing Alternative Splicing H3K36me3->Splicing DNA_Repair DNA Damage Repair H3K36me3->DNA_Repair

Caption: The SETD2 enzyme catalyzes the trimethylation of histone H3 at lysine 36 (H3K36me3).

Inhibitor_Evaluation_Workflow Start Compound Synthesis and Analog Design Biochemical_Assay SETD2 Biochemical Assay (IC50) Start->Biochemical_Assay Cellular_Assay Cellular H3K36me3 Assay (IC50) Biochemical_Assay->Cellular_Assay PK_Studies Pharmacokinetic Studies Cellular_Assay->PK_Studies In_Vivo_Efficacy In Vivo Efficacy (Xenograft Models) PK_Studies->In_Vivo_Efficacy Lead_Optimization Lead Optimization In_Vivo_Efficacy->Lead_Optimization

Caption: A typical workflow for the preclinical evaluation of novel SETD2 inhibitors.

References

Independent Verification of SF-22's Biological Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of SF-22, a potent and selective Neuropeptide Y (NPY) Y2 receptor antagonist, with other relevant alternatives. All data is supported by experimental evidence to aid in the evaluation of this compound for further investigation.

This compound (CAS 824981-55-7) has been identified as a potent, selective, and brain-penetrant antagonist of the Neuropeptide Y (NPY) Y2 receptor.[1] The Y2 receptor, a Gαi-coupled G-protein coupled receptor (GPCR), is a key therapeutic target for a range of disorders including anxiety, depression, and certain metabolic diseases. Its presynaptic localization on neurons allows it to negatively regulate neurotransmitter release. Antagonism of the Y2 receptor is hypothesized to increase NPY levels in the central nervous system, which may be beneficial in treating psychiatric conditions.[2]

Comparative Biological Activity of NPY Y2 Receptor Antagonists

The following tables summarize the in vitro potency and selectivity of this compound and its analogs, discovered through a whole-cell high-throughput screening campaign, alongside established NPY Y2 receptor antagonists BIIE-0246 and JNJ-31020028.

CompoundY2 Receptor IC50 (nM)Y1 Receptor IC50 (µM)Selectivity (Y1/Y2)
This compound 750 > 35 > 47
SF-11199> 35> 176
SF-21< 1000~10% inhibition at 35 µMNot fully determined
SF-31< 5000> 35> 7
SF-41< 5000> 35> 7
BIIE-024615> 1000> 67
JNJ-310200288.51 (human)> 1000 (for Y1, Y4, Y5)> 117

Table 1: In Vitro Potency and Selectivity of NPY Y2 Receptor Antagonists. IC50 values represent the concentration of the compound required to inhibit 50% of the receptor's activity. Data for SF compounds is from a cAMP biosensor assay.[2] Data for BIIE-0246 and JNJ-31020028 is from radioligand binding and functional assays, respectively.[3][4]

CompoundCytotoxicity (CC50 in Y2R-HEK cells, µM)
This compound >10x its Y2R IC50
SF-11>10x its Y2R IC50
SF-21>10x its Y2R IC50
SF-31>100x its Y2R IC50
SF-41>100x its Y2R IC50

Table 2: Cytotoxicity of SF-series NPY Y2 Receptor Antagonists. CC50 values represent the concentration of the compound that causes 50% cell death in Y2R-expressing HEK cells after a 72-hour incubation.[2]

Signaling Pathway and Experimental Workflow

The NPY Y2 receptor is coupled to the Gαi subunit of the G-protein complex. Upon agonist binding, the Gαi subunit inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists like this compound block this action, thereby preventing the agonist-induced decrease in cAMP.

NPY_Y2_Signaling cluster_membrane Cell Membrane NPY NPY (Agonist) Y2R NPY Y2 Receptor NPY->Y2R Binds to SF22 This compound (Antagonist) SF22->Y2R Blocks G_protein Gαiβγ Y2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Experimental_Workflow start Start: Y2R-expressing cells add_forskolin Stimulate with Forskolin (to increase basal cAMP) start->add_forskolin add_antagonist Add this compound or Alternative (at various concentrations) add_forskolin->add_antagonist add_agonist Add NPY Agonist (e.g., NPY) incubate Incubate add_agonist->incubate add_antagonist->add_agonist measure_camp Measure intracellular cAMP levels incubate->measure_camp analyze Analyze Data (Calculate IC50) measure_camp->analyze end End: Determine Potency analyze->end

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the selectivity profile of the hypothetical kinase inhibitor SF-22. For the purpose of this guide, this compound is characterized as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a critical target in oncology. To provide a realistic assessment, the experimental data presented is based on published selectivity data for the well-characterized EGFR inhibitor, Gefitinib. This document is intended to serve as a framework for evaluating the performance of new chemical entities against their intended targets and relevant off-targets.

Introduction to this compound

This compound is a potent, ATP-competitive inhibitor of EGFR. Understanding its selectivity is crucial for predicting its therapeutic window and potential off-target effects. This guide compares the inhibitory activity of this compound against its primary target, EGFR, with its activity against a panel of other protein kinases.

Data Presentation: Kinase Selectivity Profile of this compound

The following table summarizes the inhibitory activity of this compound against a selection of kinases. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. Lower IC50 values indicate higher potency.

Kinase TargetIC50 (nM)Selectivity Ratio (IC50 Off-Target / IC50 EGFR)
EGFR (Primary Target) 33 1
ABL1>10,000>303
AKT1>10,000>303
AURKA>10,000>303
CDK2>10,000>303
ERBB2 (HER2)3,400103
ERBB4 (HER4)1,50045
FYN>10,000>303
LCK>10,000>303
MET>10,000>303
MKNK18,900270
p38α (MAPK14)>10,000>303
PDGFRβ>10,000>303
PIK3CA>10,000>303
SRC>10,000>303
VEGFR2 (KDR)>10,000>303

Note: The data presented here is adapted from the selectivity profile of Gefitinib for illustrative purposes.

Experimental Protocols

Biochemical Kinase Assay for IC50 Determination

The inhibitory activity of this compound was assessed using a radiometric protein kinase assay.

Principle: This assay measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a specific peptide substrate by the target kinase. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the compound.

Materials:

  • Recombinant human kinases (e.g., EGFR, ERBB2, etc.)

  • Specific peptide substrates for each kinase

  • [γ-³³P]ATP

  • Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35, 1 mg/mL BSA, 0.1% β-mercaptoethanol)

  • This compound (or other test compounds) serially diluted in DMSO

  • 96-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • A master mix for each kinase is prepared containing the assay buffer, the respective peptide substrate, and MgATP.

  • This compound is serially diluted to create a range of concentrations (e.g., 10-point, 3-fold dilutions starting from 10 µM).

  • 1 µL of each compound dilution is added to the wells of a 96-well plate. Control wells contain DMSO only.

  • The kinase reaction is initiated by adding the kinase enzyme to the master mix and immediately dispensing the mixture into the wells containing the compound.

  • The reaction is incubated at room temperature for a specified period (e.g., 60 minutes), ensuring the reaction proceeds within the linear range.

  • The reaction is stopped by adding a solution like 3% phosphoric acid.

  • The reaction mixture is transferred to a phosphocellulose filter plate, which captures the phosphorylated substrate.

  • The filter plate is washed multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • After drying, a scintillant is added to each well, and the radioactivity is measured using a scintillation counter.

  • The IC50 values are calculated by fitting the data to a four-parameter logistic curve using appropriate software.

Visualizations

EGFR Signaling Pathway

The following diagram illustrates the central role of EGFR in activating downstream signaling cascades that regulate cell proliferation, survival, and differentiation. This compound, by inhibiting EGFR, aims to block these pathways.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates SF22 This compound SF22->EGFR Inhibits Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival mTOR->Proliferation IC50_Workflow start Start dilute Prepare serial dilutions of this compound start->dilute plate Add this compound dilutions to 96-well plate dilute->plate mix Prepare master mix: Kinase, Substrate, [γ-³³P]ATP incubate Initiate reaction and incubate at RT plate->incubate mix->incubate stop Stop reaction incubate->stop filter Transfer to filter plate and wash stop->filter count Measure radioactivity filter->count analyze Calculate IC50 values count->analyze end End analyze->end

Safety Operating Guide

Proper Disposal Procedures for SF-22

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following procedures are provided as a general guideline for the safe handling and disposal of a hypothetical substance, "SF-22." No specific chemical entity with the designation "this compound" is publicly documented in safety and chemical handling literature. Therefore, this document is a template illustrating best practices. Researchers, scientists, and drug development professionals must always refer to the specific Safety Data Sheet (SDS) for any chemical they are handling to ensure proper and safe disposal. The procedures outlined below are based on general principles of laboratory safety and hazardous waste management.[1][2][3]

This guide provides essential safety and logistical information for the proper disposal of this compound, a fictional, potent cytotoxic agent used in pre-clinical drug development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

This compound Waste Characterization

For the purpose of this guide, this compound is considered a hazardous waste due to the following fictional characteristics:

  • Toxicity: Highly toxic and carcinogenic.

  • Corrosivity: Solutions with a pH < 2.5 or > 10.0 are considered corrosive.[1]

  • Reactivity: Reacts with strong oxidizing agents.

Quantitative Data for this compound Disposal

The following table summarizes the key quantitative parameters for the safe disposal of this compound waste streams.

ParameterSpecificationNotes
pH Range for Neutralization 5.5 - 9.5Corrosive this compound waste must be neutralized to this pH range before it can be processed for final disposal.[4]
Primary Container Material High-Density Polyethylene (HDPE), GlassContainers must be compatible with the chemical waste and have a secure, screw-top closure.[1][5] Do not use containers that previously held incompatible chemicals.[1]
Secondary Containment Polypropylene or Polyethylene TraysLiquid waste containers must be placed in secondary containment to control spills.[1]
Maximum Accumulation Time 1 year (Satellite Accumulation Area)Waste must be accumulated at the point of generation.[1]
Labeling Requirement "Hazardous Waste" and contentsAll containers must be clearly labeled with "Hazardous Waste" and the chemical constituents (e.g., "this compound Waste, Aqueous").[1][5]
Sharps Disposal Puncture-resistant sharps containerNeedles, glass pipettes, and other sharp items contaminated with this compound must be placed in a designated sharps container and treated as chemical hazardous waste.[1]

Experimental Protocols for this compound Disposal

The following protocols provide detailed methodologies for the safe handling and disposal of this compound waste.

3.1. Neutralization of Corrosive this compound Waste (for pH < 2.5 or > 10.0)

This protocol is to be performed only by trained personnel.

  • Objective: To adjust the pH of corrosive this compound waste to a safe range (5.5-9.5) before consolidation.

  • Materials:

    • Corrosive this compound waste in a suitable container.

    • Appropriate neutralizing agent (e.g., 1M Sodium Hydroxide for acidic waste, 1M Hydrochloric Acid for basic waste).

    • pH meter or pH strips.

    • Stir bar and stir plate.

    • Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, face shield, and a lab coat.

  • Procedure:

    • Perform the entire procedure within a certified chemical fume hood.

    • Place the container of corrosive this compound waste in a secondary containment tray on a stir plate.

    • Add a stir bar to the waste container and begin gentle stirring.

    • Slowly add the neutralizing agent dropwise to the waste. This process may generate heat and vapors.

    • Continuously monitor the pH of the solution using a calibrated pH meter or pH strips.

    • Continue adding the neutralizing agent until the pH is stable within the 5.5-9.5 range.

    • Once neutralized, securely cap the container and label it as "Neutralized this compound Waste."

    • The neutralized waste is now ready for consolidation into the main hazardous waste stream.

3.2. Final Disposal of this compound Waste

  • Objective: To prepare and transfer this compound waste for pickup by a licensed hazardous waste hauler.

  • Procedure:

    • Ensure all this compound waste containers are appropriate for the waste type (liquid or solid).[1]

    • All containers must be securely closed to prevent leaks.[1]

    • Properly label each container with a hazardous waste tag, which must include:

      • The words "Hazardous Waste".[5]

      • The full chemical name of all contents.

      • The accumulation start date.

      • The hazard characteristics (e.g., Toxic, Corrosive).[1]

    • Segregate this compound waste from other incompatible chemical waste streams.[1]

    • Store the labeled waste containers in a designated and clearly marked satellite accumulation area.[1]

    • Arrange for waste pickup with your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company.

Visualization of this compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

SF22_Disposal_Workflow cluster_generation Waste Generation cluster_characterization Characterization & Segregation cluster_treatment On-site Treatment cluster_disposal Final Disposal start This compound Waste Generated is_sharp Is it a sharp? start->is_sharp is_corrosive Is pH < 2.5 or > 10.0? consolidate Consolidate in Labeled Hazardous Waste Container is_corrosive->consolidate No neutralize Neutralize to pH 5.5-9.5 is_corrosive->neutralize Yes is_sharp->is_corrosive No sharps_container Place in Sharps Container is_sharp->sharps_container Yes store Store in Satellite Accumulation Area consolidate->store neutralize->consolidate sharps_container->store pickup Arrange for EHS Pickup store->pickup

References

Personal protective equipment for handling SF-22

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of SF-22, a potent and selective Neuropeptide Y (NPY) Y2 receptor antagonist. As a bioactive small molecule, proper handling is critical to ensure personnel safety and experimental integrity.

Chemical Identification:

  • Name: this compound

  • Systematic Name: N-[1,1′-Biphenyl]-2-yl-3-[[(2,5-dimethylphenyl)amino]sulfonyl]-4-methyl-benzamide

  • CAS Number: 824981-55-7

  • Molecular Formula: C₂₈H₂₆N₂O₃S

  • Molecular Weight: 470.58 g/mol

Primary Hazards:

Based on available safety information, this compound is classified as a combustible solid that causes serious eye irritation. Due to its potent biological activity as a receptor antagonist, it should be handled with care to avoid inadvertent exposure.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound in a laboratory setting.

Operation Eyes/Face Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (in a fume hood or ventilated balance enclosure) Safety glasses with side shields or chemical splash goggles.Powder-free nitrile gloves. Consider double-gloving.A standard laboratory coat.Not generally required if handled in a certified chemical fume hood or other ventilated enclosure.
General laboratory handling of solutions Safety glasses with side shields.Nitrile gloves.A standard laboratory coat.Not required.
Cleaning spills Chemical splash goggles and a face shield.Heavy-duty nitrile or butyl rubber gloves.A chemically resistant apron over a laboratory coat.An N95-rated respirator or higher, depending on the spill size and potential for aerosolization.
Waste Disposal Safety glasses with side shields.Nitrile gloves.A standard laboratory coat.Not required.

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is mandatory when working with this compound. The following step-by-step guidance ensures a safe workflow from receipt to disposal.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate a specific handling area within a fume hood. gather_ppe Assemble all required PPE as per the table. gather_materials Gather all necessary lab equipment and spill kit. weigh Weigh the solid this compound in a ventilated enclosure. gather_materials->weigh dissolve Dissolve in an appropriate solvent (e.g., DMSO). aliquot Prepare aliquots for storage to minimize freeze-thaw cycles. decontaminate Decontaminate all surfaces and equipment. aliquot->decontaminate dispose_ppe Dispose of contaminated PPE in designated waste. dispose_waste Dispose of chemical waste according to the disposal plan.

Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Type Collection Container Disposal Procedure
Unused solid this compound Original container or a clearly labeled, sealed vial.Collect for hazardous chemical waste disposal. Do not dispose of down the drain or in regular trash.
Solutions of this compound A sealed, labeled, and chemically compatible waste bottle (e.g., glass or HDPE).Collect as hazardous chemical waste. The waste stream should be labeled with the full chemical name and solvent.
Contaminated consumables (e.g., pipette tips, tubes, gloves, weighing paper) A designated, sealed, and labeled hazardous waste bag or container.Dispose of as solid hazardous chemical waste.
Contaminated glassware N/ADecontaminate by rinsing with a suitable solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous waste. Then wash with soap and water.

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing. Immediately wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water, provided the person is conscious. Seek immediate medical attention.

  • Spill: Evacuate the area. Wear appropriate PPE. For small spills of solid, carefully sweep up and place in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

This guide is intended to provide essential safety information. Always consult your institution's specific safety protocols and the full Safety Data Sheet (SDS) if available before handling any chemical.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.